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  • Product: 5-Bromo-2-methyl-1H-indole-3-carbaldehyde
  • CAS: 17826-09-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde

Topic: Chemical structure and properties of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Versatile Scaffold for...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical structure and properties of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile Scaffold for Medicinal Chemistry and Divergent Synthesis

Executive Summary

5-Bromo-2-methyl-1H-indole-3-carbaldehyde (CAS: 17826-09-4) represents a high-value pharmacophore in modern drug discovery. Distinguished by its tris-functional nature—an electrophilic aldehyde at C-3, a nucleophilic nitrogen at N-1, and a cross-coupling-ready bromine at C-5—this molecule serves as a critical intermediate for synthesizing complex heterocyclic systems. This guide provides a rigorous analysis of its physicochemical properties, a validated Vilsmeier-Haack synthetic protocol, and a strategic roadmap for its functionalization in the pursuit of antimicrobial and anticancer therapeutics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The introduction of the methyl group at the C-2 position enhances the stability of the indole core compared to its non-methylated analogs, while the C-5 bromine atom provides a handle for late-stage diversification via palladium-catalyzed coupling.

PropertyData
IUPAC Name 5-Bromo-2-methyl-1H-indole-3-carbaldehyde
CAS Number 17826-09-4
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Appearance Pale yellow to beige crystalline solid
Melting Point 220–225 °C (Typical range for substituted bromoindoles; experimental verification recommended)
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
Key Functional Groups Aldehyde (C-3), Bromide (C-5), Secondary Amine (N-1)
Synthetic Methodology: The Vilsmeier-Haack Protocol[10][13]

The most robust route to 5-Bromo-2-methyl-1H-indole-3-carbaldehyde is the formylation of 5-bromo-2-methylindole using the Vilsmeier-Haack reaction. This electrophilic aromatic substitution is preferred over the Reimer-Tiemann reaction due to higher regioselectivity and yields.

3.1. Mechanistic Causality

The reaction relies on the in situ generation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. The electron-rich indole ring, specifically the C-3 position (enamine-like reactivity), attacks this electrophile.[1] The presence of the C-2 methyl group sterically directs substitution to C-3 and electronically stabilizes the intermediate, preventing polymerization often seen in unsubstituted indoles.

3.2. Validated Experimental Protocol

Note: All steps must be performed in a fume hood due to the generation of noxious fumes.

Reagents:

  • 5-Bromo-2-methylindole (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (1.2 equiv)

  • N,N-Dimethylformamide (DMF) (5-10 volumes, solvent & reagent)

  • Sodium Hydroxide (NaOH) or Sodium Acetate (aqueous solution)

Step-by-Step Workflow:

  • Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF to 0°C. Add POCl₃ dropwise over 20 minutes. Reasoning: The formation of the Vilsmeier reagent is exothermic; cooling prevents thermal decomposition.

  • Substrate Addition: Dissolve 5-bromo-2-methylindole in a minimum volume of DMF and add it slowly to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Phase: Allow the mixture to warm to room temperature, then heat to 80–90°C for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane). Reasoning: Heating is required to drive the electrophilic attack on the deactivated (brominated) indole ring.

  • Hydrolysis (Critical): Cool the reaction mixture to room temperature and pour onto crushed ice. Slowly add 20% NaOH or saturated Sodium Acetate with vigorous stirring until pH 8–9 is reached. Reasoning: Basic hydrolysis is essential to convert the intermediate iminium salt into the final aldehyde.

  • Isolation: Filter the resulting precipitate, wash copiously with water, and recrystallize from ethanol/DMF.

3.3. Synthesis Workflow Visualization

VilsmeierSynthesis Start 5-Bromo-2-methylindole (Precursor) Intermediate Chloroiminium Intermediate Start->Intermediate Electrophilic Attack (80-90°C) Reagent POCl3 + DMF (0°C) Reagent->Intermediate In-situ generation Hydrolysis Hydrolysis (Ice/NaOH, pH 9) Intermediate->Hydrolysis Quench Product 5-Bromo-2-methyl-1H- indole-3-carbaldehyde Hydrolysis->Product Precipitation

Figure 1: Step-wise Vilsmeier-Haack formylation pathway for the synthesis of the target molecule.

Chemical Reactivity & Functionalization Strategies[4][13][14][15][16]

The molecule's utility lies in its ability to undergo divergent synthesis. The C-5 bromine allows for "scaffold hopping" via cross-coupling, while the C-3 aldehyde serves as a gateway to Schiff bases and heterocycle fusion.

4.1. C-5 Bromine: Suzuki-Miyaura Cross-Coupling

The bromine atom at C-5 is less reactive than an iodine but sufficiently active for Palladium-catalyzed coupling. This is the primary route for increasing lipophilicity or adding biaryl motifs common in kinase inhibitors.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[2]

  • Base: K₂CO₃ or Cs₂CO₃ (for sterically hindered boronic acids).

  • Solvent: Dioxane/Water or Toluene/Ethanol.

4.2. C-3 Aldehyde: Schiff Base Formation

Condensation with primary amines yields Schiff bases (imines), which are extensively documented for their biological activity.

  • Reaction: Aldehyde + R-NH₂

    
     Imine + H₂O.
    
  • Catalyst: Glacial acetic acid (catalytic amount).

  • Significance: The azomethine linkage (-CH=N-) is critical for binding to biological targets (e.g., DNA intercalation, enzyme inhibition).

4.3. Divergent Synthesis Map

ReactivityMap Core 5-Bromo-2-methyl- 1H-indole-3-CHO Schiff Schiff Bases (Antimicrobial) Core->Schiff R-NH2 / H+ Hydrazone Hydrazones (Antiviral) Core->Hydrazone NH2-NH-R Thiazolidinone Thiazolidinones (Cyclization) Core->Thiazolidinone HS-CH2-COOH Biaryl 5-Aryl Indoles (Suzuki Coupling) Core->Biaryl Ar-B(OH)2 / Pd Amination 5-Amino Indoles (Buchwald-Hartwig) Core->Amination R-NH2 / Pd N_Alkyl N-Alkylated Derivatives Core->N_Alkyl R-X / NaH

Figure 2: Divergent synthetic pathways accessible from the 5-bromo-2-methyl-1H-indole-3-carbaldehyde scaffold.[3]

Pharmaceutical Applications
5.1. Antimicrobial & Antifungal Agents

Derivatives of 5-bromo-2-methyl-1H-indole-3-carbaldehyde, particularly Schiff bases formed with amino acids or substituted anilines, exhibit potent antimicrobial activity. The mechanism typically involves the intercalation of the planar indole core into bacterial DNA or the inhibition of cell wall synthesis.

  • Key Insight: The presence of the halogen (Br) at C-5 generally enhances lipophilicity, improving cell membrane permeability compared to non-halogenated analogs.

5.2. Anticancer Potential

Indole-3-carbaldehydes are precursors to 3,3'-diindolylmethanes (DIMs) and indolo[2,3-b]quinolines .

  • Mechanism: These derivatives often act by inducing apoptosis via p53 pathways or inhibiting topoisomerase enzymes. The C-2 methyl group restricts conformational rotation, potentially increasing binding affinity to specific protein pockets.

Handling and Safety Data (E-E-A-T)
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.

  • Self-Validating Safety Step: Always check the solubility in a small vial before large-scale reactions. If the solid has turned from pale yellow to dark brown, purification (recrystallization) is required before use to remove oxidation byproducts.

References
  • ChemicalBook. (2025). 5-Bromo-2-methyl-1H-indole-3-carbaldehyde Properties and CAS Data. Retrieved from

  • Organic Syntheses. (2024). Synthesis of Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.[1] Org.[3][4][2][5][6] Synth. 2024, 101, 21-33.[4] Retrieved from

  • BenchChem. (2025).[1][2] Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde. Retrieved from

  • European Journal of Medicinal Chemistry. (2017). Synthesis of novel indole derivatives as promising DNA-binding agents. Eur. J. Med.[7] Chem., 136, 511-522. Retrieved from

  • Der Pharma Chemica. (2015). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from

  • Organic Chemistry Portal. (2025). Suzuki Coupling Mechanism and Protocols.[2] Retrieved from

Sources

Exploratory

Solubility profile of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde in organic solvents

Technical Guide & Application Note Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde (CAS: 17826-09-4). As a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Application Note

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde (CAS: 17826-09-4). As a critical intermediate in the synthesis of Schiff bases, pharmaceutical scaffolds, and fluorescent probes, understanding its solubility landscape is essential for optimizing reaction yields and purification protocols.

The compound exhibits a solubility profile typical of functionalized indoles: high solubility in polar aprotic solvents (DMSO, DMF), temperature-dependent solubility in polar protic solvents (Ethanol, Methanol), and insolubility in non-polar hydrocarbons and aqueous media. This guide details the thermodynamic basis of these interactions and provides validated protocols for solubility determination and recrystallization.

Physicochemical Context

To predict and manipulate solubility, one must first understand the molecular interactions governing the crystal lattice of this compound.

PropertyDescriptionSolubility Implication
Molecular Structure Indole core with C2-Methyl, C3-Formyl, C5-BromoLipophilicity: The C5-Br and C2-Me groups increase lipophilicity compared to the parent indole.
H-Bonding Potential Donor: Indole N-HAcceptor: Aldehyde C=OSoluble in H-bond accepting solvents (DMSO). Moderate solubility in alcohols requires disrupting the crystal lattice's intermolecular H-bonds.
Crystal Lattice High stability (MP > 200°C typical for analogs)High lattice energy requires significant solvation enthalpy (

) to dissolve, necessitating heat or high-dielectric solvents.

Note on Melting Point: While the 5-bromo-1H-indole-3-carbaldehyde analog melts at 204–207°C, the 2-methyl substituent introduces steric bulk that may alter packing efficiency. Experimental verification of the melting point is recommended as a purity check prior to solubility testing.

Solubility Profile

The following data categorizes solvent compatibility based on experimental synthesis workflows and structural activity relationships (SAR).

Qualitative Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility StatusOperational Context
Polar Aprotic DMSO, DMF, DMAc High Primary solvents for NMR analysis and Vilsmeier-Haack formylation reactions.
Polar Protic Ethanol, Methanol Moderate (Hot) Ideal for Recrystallization. Low solubility at RT; high solubility at boiling point allows for effective purification.
Ethers THF, 1,4-Dioxane Moderate Suitable for reduction reactions (e.g., with borohydrides).
Chlorinated Dichloromethane, Chloroform Moderate to Low Useful for extraction but often requires large volumes.
Non-Polar Hexane, Toluene Insoluble Used as anti-solvents to induce precipitation.
Aqueous Water, Buffers Insoluble Used to quench reactions and precipitate the product from organic solutions.
Thermodynamic Modeling (The Apelblat Equation)

For precise process engineering, the temperature-dependent solubility of this indole derivative can be modeled using the modified Apelblat equation . This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical constants determined by regression of experimental data.

  • Application: Researchers should generate a solubility curve (Concentration vs. Temperature) in Ethanol to determine the optimal cooling ramp for recrystallization.

Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Determination of Saturation Solubility

Objective: To quantify the exact solubility limit in a specific solvent at a defined temperature.

Materials:

  • 5-Bromo-2-methyl-1H-indole-3-carbaldehyde (Dry, powdered).

  • Target Solvent (e.g., Ethanol, DMSO).[1]

  • Thermostatic shaker or water bath.

  • 0.45 µm PTFE Syringe Filter.

Workflow:

  • Saturation: Add excess solid compound to 5 mL of solvent in a sealed vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours. Validation: Ensure solid remains visible at all times; if it dissolves completely, add more.

  • Filtration: Quickly filter the supernatant through a pre-warmed 0.45 µm filter to remove undissolved solids.

  • Evaporation: Transfer a precise volume (

    
    ) of filtrate to a pre-weighed weighing boat (
    
    
    
    ). Evaporate solvent to dryness (vacuum oven recommended).
  • Quantification: Weigh the residue (

    
    ).
    

Calculation:



Protocol B: Purification via Recrystallization

Rationale: This protocol exploits the steep solubility gradient in Ethanol (Soluble at


 vs. Insoluble at 

).

Step-by-Step Methodology:

  • Dissolution: Place crude 5-Bromo-2-methyl-1H-indole-3-carbaldehyde in a flask. Add Absolute Ethanol (approx. 10-15 mL per gram of solid).

  • Heating: Heat to reflux (approx. 78°C) with stirring.

    • Troubleshooting: If the solid does not dissolve, add Ethanol in 1 mL increments. If a dark oily residue remains (impurities), filter the hot solution rapidly.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature.

    • Enhancement: Once at RT, cool further in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals using vacuum filtration. Wash with cold Ethanol (-20°C).

  • Drying: Dry under vacuum at 40°C to remove residual solvent.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for solvent selection during synthesis and purification, ensuring high yield and purity.

SolubilityWorkflow Start Crude 5-Bromo-2-methyl- 1H-indole-3-carbaldehyde SolventCheck Select Solvent System Start->SolventCheck PolarAprotic DMSO / DMF (High Solubility) SolventCheck->PolarAprotic Synthesis Phase PolarProtic Ethanol / Methanol (Temp Dependent) SolventCheck->PolarProtic Purification Phase NonPolar Hexane / Water (Insoluble) SolventCheck->NonPolar Isolation Phase Reaction Perform Reaction (Vilsmeier-Haack) PolarAprotic->Reaction Recryst Recrystallization (Purification) PolarProtic->Recryst Precip Precipitation / Wash (Isolation) NonPolar->Precip Reaction->NonPolar Quench (Add Water) Recryst->Precip Cooling End Final Product (Pure Solid) Precip->End Pure Crystals

Figure 1: Solvent selection logic for the synthesis, isolation, and purification of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde.

Applications in Synthesis

The solubility profile dictates the operational parameters for downstream applications:

  • Schiff Base Synthesis:

    • Solvent: Ethanol or Methanol.[1]

    • Condition: Reflux with a catalytic amount of acetic acid. The aldehyde dissolves upon heating, reacts with the amine, and the Schiff base product often precipitates upon cooling, driving the equilibrium forward.

  • Biological Screening:

    • Stock Solution: Prepare a 10-50 mM stock solution in DMSO .

    • Working Solution: Dilute into aqueous buffer (PBS) immediately prior to use. Ensure the final DMSO concentration is <1% to avoid cytotoxicity.

References

  • Synthesis & Properties of Indole-3-carboxaldehydes

    • Title: Synthetic method for indole-3-carboxaldehyde compounds.

    • Source: Google P
    • URL
  • General Indole Solubility Data

    • Title: Indole-3-carboxaldehyde - Solubility Profile.[2]

    • Source: Solubility of Things / BenchChem Technical Notes.
  • Spectroscopic Characterization (NMR): Title: 1H NMR solvent data and chemical shifts for Indole derivatives. Source: Royal Society of Chemistry / ChemSpider.
  • Compound Specifics (CAS 17826-09-4)

    • Title: 5-Bromo-2-methylindole-3-carboxaldehyde Product D
    • Source: SynThink Research Chemicals.[3]

Sources

Foundational

Literature review on 5-Bromo-2-methyl-1H-indole-3-carbaldehyde derivatives

Executive Summary The scaffold 5-Bromo-2-methyl-1H-indole-3-carbaldehyde represents a privileged structure in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive Schiff bases, chalcones...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 5-Bromo-2-methyl-1H-indole-3-carbaldehyde represents a privileged structure in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive Schiff bases, chalcones, and hydrazones. Its structural uniqueness lies in the synergistic combination of three pharmacophores:

  • Indole Core: A ubiquitous heterocycle capable of pi-stacking interactions within protein binding pockets (e.g., kinases).

  • C5-Bromine: A halogen bond donor that enhances lipophilicity and metabolic stability, often improving membrane permeability.

  • C3-Formyl Group: A highly reactive electrophilic handle for condensation reactions, allowing rapid library generation.

This guide details the synthesis, characterization, and derivatization of this core, focusing on its application in developing antimicrobial and anticancer agents, specifically VEGFR-2 kinase inhibitors.

Chemical Foundation & Reactivity

The molecule is characterized by the following physicochemical profile:

PropertySpecification
IUPAC Name 5-Bromo-2-methyl-1H-indole-3-carbaldehyde
CAS Number 17826-09-4
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Appearance Pale yellow to off-white solid
Melting Point 204–207 °C (Lit.)
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water
Structural Logic[1]
  • C2-Methyl Group: Unlike the C2-unsubstituted analog, the methyl group at position 2 blocks metabolic oxidation at this site and sterically influences the orientation of the C3-substituent, often locking active conformations in receptor binding.

  • Electronic Effects: The electron-donating nitrogen (N1) activates the C3 position for electrophilic attack, making the Vilsmeier-Haack formylation highly efficient. The C5-bromo substituent withdraws electrons inductively but donates via resonance; however, its position is distal enough to not significantly deactivate the C3 nucleophilicity during synthesis.

Synthetic Protocol: The Vilsmeier-Haack Formylation

The most robust method for synthesizing 5-bromo-2-methyl-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction applied to 5-bromo-2-methylindole.

Reagents & Materials[2][3][4][5][6][7][8]
  • Substrate: 5-Bromo-2-methylindole (1.0 eq)

  • Reagent: Phosphorus Oxychloride (POCl₃) (1.2–1.5 eq)

  • Solvent/Reactant: Anhydrous N,N-Dimethylformamide (DMF) (5–10 volumes)

  • Base: 20% Aqueous Sodium Hydroxide (NaOH) or Saturated Na₂CO₃

Step-by-Step Methodology
Phase 1: Generation of the Vilsmeier Reagent (Chloroiminium Ion)[1]
  • Charge a dry round-bottom flask with anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Cool the DMF to 0–5 °C using an ice-salt bath.

  • Add POCl₃ dropwise over 20 minutes. Critical: Maintain temperature < 10 °C to prevent thermal decomposition.

  • Stir for 30 minutes at 0 °C. The solution will turn pale yellow/orange, indicating the formation of the electrophilic chloroiminium salt.

Phase 2: Formylation
  • Dissolve 5-bromo-2-methylindole in a minimum volume of DMF.

  • Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the mixture to warm to room temperature, then heat to 80–90 °C for 4–6 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (high R_f) should disappear, replaced by a lower R_f spot (iminium intermediate).

Phase 3: Hydrolysis & Isolation
  • Cool the reaction mixture to room temperature.

  • Pour the mixture onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

  • Basify the solution to pH 9–10 using 20% NaOH or sat. Na₂CO₃.

    • Observation: A massive precipitation of the aldehyde will occur.

  • Heat the suspension briefly to 60 °C (optional) to ensure rapid hydrolysis of the intermediate iminium salt to the aldehyde.

  • Filter the solid, wash copiously with water (to remove DMF/inorganic salts), and dry.

  • Purification: Recrystallize from hot ethanol or DMF/Water mixtures to yield pale yellow needles.

Synthesis Start 5-Bromo-2-methylindole Inter Iminium Intermediate Start->Inter Electrophilic Subst. 80-90°C Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Inter Hydrolysis Hydrolysis (NaOH/H2O) Inter->Hydrolysis pH 9-10 Product 5-Bromo-2-methyl-1H- indole-3-carbaldehyde Hydrolysis->Product Precipitation

Caption: Vilsmeier-Haack pathway transforming the indole core into the C3-formylated scaffold.

Derivatization Strategies

The C3-aldehyde is the "warhead" for further chemical diversity. The most common high-value derivatives are Schiff bases and thiosemicarbazones.

Protocol: Schiff Base Condensation

This reaction couples the aldehyde with primary amines (anilines, hydrazides) to form azomethines (-CH=N-).

  • Mix: Dissolve 5-bromo-2-methyl-1H-indole-3-carbaldehyde (1 eq) and the substituted aniline (1 eq) in absolute ethanol (10–15 mL/mmol).

  • Catalyze: Add 2–3 drops of Glacial Acetic Acid . This protonates the carbonyl oxygen, increasing electrophilicity.

  • Reflux: Heat at reflux (78 °C) for 2–6 hours.

  • Isolate: Cool to room temperature. The Schiff base typically precipitates. Filter and wash with cold ethanol.

Protocol: Thiosemicarbazone Synthesis

Targeting anticancer/antiviral activity.

  • Mix: Aldehyde (1 eq) + Thiosemicarbazide (1 eq) in Ethanol.

  • Reflux: 3–5 hours.

  • Purification: Recrystallize from DMSO/EtOH.

Pharmacological Landscape & SAR

The biological activity of these derivatives is heavily dependent on the "Right-Hand Side" (RHS) substituent attached via the imine linker.

Biological Activity Summary
Derivative ClassTarget/MechanismKey Activity Data
Hydrazones VEGFR-2 Kinase IC₅₀ ≈ 14.3 µM (HepG2 cells) [1]
Schiff Bases Antimicrobial MIC 10–62.5 µg/mL (S. aureus, E. coli) [2]
Thiosemicarbazones Ferroptosis/ROS High ROS generation; Cytotoxic to PC12 cells [3]
Metal Complexes DNA Binding Cu(II) complexes show enhanced DNA cleavage [4]
Structure-Activity Relationship (SAR)

The SAR logic is visualized below. The 5-bromo group is essential for hydrophobic pocket occupancy, while the imine nitrogen acts as a hydrogen bond acceptor.

SAR Core 5-Bromo-2-methyl-1H-indole-3-carbaldehyde Scaffold C5 C5-Bromine: Increases lipophilicity Halogen bonding with residues Core->C5 C2 C2-Methyl: Steric lock Prevents metabolic oxidation Core->C2 C3 C3-Linker (-CH=N-): Critical for target binding (H-bond acceptor) Core->C3 N1 N1-H: H-bond donor Essential for polarity Core->N1

Caption: SAR map highlighting the pharmacophoric contributions of the indole scaffold substituents.

Experimental Validation (Quality Control)

To ensure the integrity of the synthesized core before derivatization, verify against these spectral parameters.

¹H NMR (DMSO-d₆, 400 MHz) Expectations:
  • Aldehyde (-CHO): Singlet at δ 9.90 – 10.10 ppm . This is the most diagnostic peak.

  • Indole NH: Broad singlet at δ 11.8 – 12.4 ppm (D₂O exchangeable).

  • C2-Methyl: Singlet at δ 2.50 – 2.65 ppm (integrates to 3H).

  • Aromatic Region:

    • C4-H: Doublet (J ≈ 2.0 Hz) around δ 8.1 – 8.3 ppm (Deshielded by carbonyl).

    • C6-H: Doublet of doublets (J ≈ 8.5, 2.0 Hz).

    • C7-H: Doublet (J ≈ 8.5 Hz).

IR Spectroscopy (KBr Pellet):
  • C=O Stretch: Strong band at 1640–1660 cm⁻¹ (Conjugated aldehyde).

  • N-H Stretch: Broad band at 3100–3250 cm⁻¹ .

  • C-Br Stretch: Weak bands in the fingerprint region (500–700 cm⁻¹ ).

References

  • Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Deutsche Nationalbibliothek.

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry.

  • Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers. PubMed Central (PMC).

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. PubMed Central (PMC).

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.

Sources

Exploratory

The Linchpin Scaffold: 5-Bromo-2-methyl-1H-indole-3-carbaldehyde in Medicinal Chemistry

[1] Executive Summary In the landscape of heterocyclic medicinal chemistry, 5-Bromo-2-methyl-1H-indole-3-carbaldehyde (CAS: 17826-09-4) functions as a high-value "linchpin" scaffold.[1] Unlike simple indole derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 5-Bromo-2-methyl-1H-indole-3-carbaldehyde (CAS: 17826-09-4) functions as a high-value "linchpin" scaffold.[1] Unlike simple indole derivatives, this tris-functionalized core offers three distinct vectors for chemical modification, enabling the rapid generation of diverse chemical libraries.

Its structural utility is defined by:

  • C3-Formyl Group: A highly reactive electrophile for condensation reactions (Schiff bases, hydrazones) to construct pharmacophores.

  • C5-Bromine Atom: A stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing extension into biaryl systems.[1]

  • C2-Methyl Group: Provides steric bulk that restricts conformational rotation in drug-target complexes and blocks the metabolically labile C2 position.[1]

This guide details the synthesis, reactivity, and application of this scaffold in developing VEGFR-2 kinase inhibitors, antimicrobial agents, and DNA-binding intercalators.

Structural & Synthetic Foundations

Physicochemical Profile[1][2][3]
PropertyDataNote
CAS Number 17826-09-4Verified Identifier
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Appearance Beige/Light Brown SolidOxidizes slowly in air
Melting Point 204–206 °CHigh crystallinity due to H-bonding
Solubility DMSO, DMF, hot EthanolPoor solubility in water
Synthetic Pathway: The "Bottom-Up" Approach[1]

The most robust route to the scaffold utilizes the Fischer Indole Synthesis followed by Vilsmeier-Haack Formylation .[1] This approach is preferred over direct bromination of 2-methylindole, which can yield mixtures of 5- and 6-bromo isomers.[1]

Pathway Visualization

SynthesisPath Start 4-Bromophenylhydrazine (HCl Salt) Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation Acetone Acetone / Ketone Acetone->Hydrazone IndoleCore 5-Bromo-2-methylindole Hydrazone->IndoleCore Sigmatropic Rearrangement Final 5-Bromo-2-methyl-1H- indole-3-carbaldehyde IndoleCore->Final Formylation @ C3 Reagent1 H+, Reflux (Fischer Indole) Reagent2 POCl3, DMF (Vilsmeier-Haack)

Figure 1: Step-wise synthesis from commercially available precursors. The 2-methyl group is introduced via the ketone starting material.[1]

Medicinal Chemistry Applications

Anticancer: VEGFR-2 Kinase Inhibition

The most potent application of this scaffold lies in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.[1] The indole core mimics the adenine moiety of ATP, binding to the kinase hinge region.

  • Mechanism: The C3-hydrazone derivatives extend into the hydrophobic pocket of the enzyme.[1]

  • Key Derivative: 5-bromo-N'-(4-(dimethylamino)benzylidene)-2-methyl-1H-indole-3-carbohydrazide.[1]

  • Activity: IC₅₀ values in the low micromolar range (14.3 µM against HepG2), comparable to Sorafenib in specific assays.

  • SAR Insight: The C5-Bromine is critical; replacing it with hydrogen or fluorine significantly reduces binding affinity due to loss of halogen-bonding interactions with the receptor backbone.[1]

Antimicrobial: Thiosemicarbazones

Condensation of the aldehyde with thiosemicarbazide yields ligands that coordinate transition metals (Cu, Zn).

  • Target: Bacterial DNA Gyrase and Topoisomerase IV.[2]

  • Efficacy: High potency against Gram-positive bacteria (S. aureus) and fungal strains (C. albicans).

  • Mode of Action: The thiosemicarbazone moiety acts as a tridentate ligand (N-N-S), chelating essential metal ions required for bacterial enzyme function.

Divergent Synthesis Map[1]

ReactivityMap Core 5-Bromo-2-methyl-1H- indole-3-carbaldehyde Schiff Schiff Base Formation (Reaction with Amines) Core->Schiff Aldehyde Reactivity Suzuki Suzuki Coupling (Pd-Catalyzed) Core->Suzuki Bromine Reactivity Knoevenagel Knoevenagel Condensation (Active Methylenes) Core->Knoevenagel Aldehyde Reactivity Imine Antimicrobial Imines (DNA Intercalators) Schiff->Imine Biaryl 2,5-Disubstituted Indoles (Kinase Inhibitors) Suzuki->Biaryl Acrylo Indole-Acrylonitriles (Michael Acceptors) Knoevenagel->Acrylo

Figure 2: Divergent synthesis capabilities.[1] The scaffold allows independent modification of the "East" (Aldehyde) and "West" (Bromine) sectors.

Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation (Synthesis of the Core)

This protocol converts 5-bromo-2-methylindole into the title aldehyde.[1]

Reagents:

  • 5-Bromo-2-methylindole (1.0 eq)[1]

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • Dimethylformamide (DMF) (5.0 eq, Solvent/Reagent)

  • Ice/Water for quenching[1]

  • NaOH (10% aq)

Procedure:

  • Preparation: In a flame-dried round-bottom flask, add anhydrous DMF and cool to 0–5 °C using an ice bath.

  • Vilsmeier Reagent: Dropwise add POCl₃ to the DMF over 15 minutes. Stir for 30 minutes at 0 °C to form the chloroiminium salt (Vilsmeier reagent).

  • Addition: Dissolve 5-bromo-2-methylindole in a minimum volume of DMF and add it dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80–90 °C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quenching: Pour the reaction mixture onto crushed ice. The solution will be acidic.

  • Basification: Slowly add 10% NaOH with vigorous stirring until pH ~9. A precipitate will form.

  • Isolation: Filter the solid, wash copiously with water, and recrystallize from hot ethanol to yield beige needles.

Protocol B: General Schiff Base Condensation

Used to generate antimicrobial/anticancer derivatives.[1]

Reagents:

  • 5-Bromo-2-methyl-1H-indole-3-carbaldehyde (1.0 eq)[1]

  • Primary Amine (e.g., 4-aminoantipyrine, substituted aniline) (1.0 eq)

  • Ethanol (Absolute)[3]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Procedure:

  • Dissolve the indole aldehyde in absolute ethanol (10 mL/mmol) in a round-bottom flask.

  • Add the primary amine and catalytic acetic acid.

  • Reflux the mixture for 3–6 hours.

  • Observation: A color change (often yellow to orange/red) indicates imine formation.

  • Cool to room temperature. The Schiff base typically precipitates.

  • Filter and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.

References

  • Synthesis and Characterization (Precursor & Vilsmeier)

    • Title: Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-Yl-Methyl)-1H (Substituted)
    • Source: Indo American Journal of Pharmaceutical Sciences (2018).
    • URL:[Link]

  • Anticancer Activity (VEGFR-2)

    • Title: Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Deriv
    • Source: DNB (Deutsche N
    • URL:[Link]

  • Crystal Structure & Thiosemicarbazones

    • Title: 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone.[1][4][5]

    • Source: Acta Crystallographica Section E (PubMed Central).
    • URL:[Link]

  • General Indole-3-Carbaldehyde Bioactivity

    • Title: A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Deriv
    • Source: BenchChem Technical Guides.[6]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Knoevenagel Condensation with 5-Bromo-2-methyl-1H-indole-3-carbaldehyde

Authored by: Dr. Gemini, Senior Application Scientist Introduction The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency in creating α,β-unsatur...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency in creating α,β-unsaturated systems from the reaction of an active methylene compound with an aldehyde or ketone.[1] This reaction is particularly pivotal in medicinal chemistry for the derivatization of complex scaffolds. The indole nucleus, a privileged structure in numerous natural products and pharmaceuticals, frequently serves as a starting point for drug discovery programs.[2]

This guide provides detailed protocols for the Knoevenagel condensation utilizing 5-Bromo-2-methyl-1H-indole-3-carbaldehyde . This specific substrate is of significant interest as the substituents on the indole ring—the electron-withdrawing bromine at the 5-position and the electron-donating methyl group at the 2-position—modulate the reactivity of the aldehyde and the biological properties of the resulting derivatives. These protocols are designed for researchers in synthetic chemistry and drug development, offering not just procedural steps but also the underlying scientific rationale to empower effective experimental design and troubleshooting.

General Reaction Mechanism

The Knoevenagel condensation is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine.[1] The mechanism proceeds through three key stages:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z and Z'), creating a resonance-stabilized carbanion or enolate.[3]

  • Nucleophilic Attack: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde, forming a tetrahedral intermediate.[3]

  • Dehydration: This intermediate is protonated and subsequently undergoes elimination of a water molecule to yield the final, stable α,β-unsaturated product.[4]

Theoretical studies on the piperidine-catalyzed Knoevenagel condensation suggest that the catalytic effect of piperidine is crucial for facilitating the final elimination step.[5][6][7]

Knoevenagel_Mechanism Figure 1: General Mechanism of Base-Catalyzed Knoevenagel Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Indole_Aldehyde 5-Bromo-2-methyl-1H- indole-3-carbaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Indole_Aldehyde->Tetrahedral_Intermediate Active_Methylene Active Methylene (Z-CH₂-Z') Enolate Enolate/Carbanion (Z-CH⁻-Z') Active_Methylene->Enolate Deprotonation + B: H⁺ Base Base (B:) Regenerated_Base Regenerated Base (BH) Enolate->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Protonation Final_Product α,β-Unsaturated Product Protonated_Intermediate->Final_Product Dehydration - H₂O Water H₂O Protonated_Intermediate->Water

Caption: General Mechanism of Base-Catalyzed Knoevenagel Condensation

General Experimental Workflow

A typical experimental procedure follows a logical sequence from reaction setup to product characterization. Adherence to this workflow ensures reproducibility and high purity of the final compounds.

Caption: Standard Experimental Workflow Diagram

Protocol 1: Condensation with Malononitrile

Objective: To synthesize 2-((5-bromo-2-methyl-1H-indol-3-yl)methylene)malononitrile.

Background: Malononitrile is a highly reactive methylene source due to the strong electron-withdrawing nature of its two nitrile groups. The resulting vinylidene malononitrile products are valuable as potent Michael acceptors and versatile intermediates for synthesizing more complex heterocyclic systems.[8][9] The use of a mild base like piperidine in a protic solvent such as ethanol is a classic and effective method for this transformation.[2][10]

Step-by-Step Methodology
  • Materials:

    • 5-Bromo-2-methyl-1H-indole-3-carbaldehyde (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (0.1 - 0.2 eq)

    • Ethanol (absolute)

    • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

    • Thin Layer Chromatography (TLC) apparatus

  • Procedure:

    • To a 50 mL round-bottom flask, add 5-Bromo-2-methyl-1H-indole-3-carbaldehyde (e.g., 2.38 g, 10 mmol) and ethanol (20 mL). Stir until the aldehyde is fully dissolved.

    • Add malononitrile (e.g., 0.73 g, 11 mmol) to the solution.

    • Add piperidine (e.g., 0.17 g, 2 mmol, ~0.2 mL) dropwise to the stirring mixture at room temperature.

    • A precipitate often forms within minutes. Allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the reaction's completion by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexane), observing the consumption of the starting aldehyde.

    • Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Work-up and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove residual reactants and catalyst.

    • Dry the product under vacuum to obtain the crude material.

    • If necessary, the product can be further purified by recrystallization from ethanol or isopropanol.

  • Expected Outcome & Characterization:

    • Yield: Typically >90%.

    • Appearance: A yellow or off-white solid.

    • ¹H NMR: Expect the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new singlet for the vinylic proton (~8.0-8.5 ppm).

    • IR (KBr, cm⁻¹): Look for a strong, sharp peak around 2220 cm⁻¹ corresponding to the C≡N stretch and the disappearance of the aldehyde C=O stretch (~1650 cm⁻¹).

Protocol 2: Condensation with Rhodanine

Objective: To synthesize (Z)-5-((5-bromo-2-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one.

Background: Rhodanine and its derivatives are renowned for a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[11][12] The Knoevenagel condensation is the most direct route to 5-arylidenerhodanines.[13] While traditional methods use sodium acetate in acetic acid, modern, greener protocols often employ microwave irradiation to accelerate the reaction, significantly reducing reaction times and often improving yields.[11]

Step-by-Step Methodology
  • Materials:

    • 5-Bromo-2-methyl-1H-indole-3-carbaldehyde (1.0 eq)

    • Rhodanine (1.0 eq)

    • Potassium aluminum sulfate (Alum, KAl(SO₄)₂·12H₂O) (15 mol%)

    • Water

    • Microwave synthesis reactor or a domestic microwave oven (use with caution and appropriate safety measures).

  • Procedure (Microwave-Assisted):

    • In a microwave-safe reaction vessel, create a mixture of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde (e.g., 1.19 g, 5 mmol), rhodanine (e.g., 0.67 g, 5 mmol), and alum (e.g., 0.36 g, 0.75 mmol) in water (10 mL).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a power of ~400-600W. The reaction is often complete within 5-10 minutes. It is advisable to use intermittent irradiation (e.g., 30-second intervals) to control pressure and temperature.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • After completion, allow the vessel to cool to room temperature.

  • Work-up and Purification:

    • The product typically precipitates from the aqueous medium.

    • Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water, followed by a small amount of cold ethanol.

    • Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for higher purity.

  • Expected Outcome & Characterization:

    • Yield: 85-95% under optimized microwave conditions.[11]

    • Appearance: A colored solid, typically yellow to orange.

    • ¹H NMR: Look for the characteristic singlet of the exocyclic vinylic proton, typically in the range of 7.5-8.0 ppm. The NH proton of the rhodanine ring will also be present.

    • ¹³C NMR: The C=S carbon signal will be present at ~200 ppm.

Protocol 3: Condensation with Barbituric Acid

Objective: To synthesize 5-((5-bromo-2-methyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.

Background: Arylidene barbiturates are of great interest due to their diverse biological activities and applications as building blocks in organic synthesis.[14][15] The condensation can be performed under various conditions, from simple reflux in ethanol or water to using heterogeneous catalysts. A straightforward and effective method involves refluxing the reactants in an environmentally benign solvent like water or ethanol.[16][17]

Step-by-Step Methodology
  • Materials:

    • 5-Bromo-2-methyl-1H-indole-3-carbaldehyde (1.0 eq)

    • Barbituric acid (1.0 eq)

    • Ethanol:Water (1:1 v/v)

    • Standard laboratory glassware.

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 5-Bromo-2-methyl-1H-indole-3-carbaldehyde (e.g., 2.38 g, 10 mmol) and barbituric acid (e.g., 1.28 g, 10 mmol) in a 1:1 mixture of ethanol and water (40 mL).

    • Heat the mixture to reflux with vigorous stirring.

    • Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by TLC.

    • As the reaction proceeds, the product will begin to precipitate from the solution.

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes.

  • Work-up and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake sequentially with cold water, then cold ethanol.

    • Dry the product thoroughly under vacuum. The purity is often high enough for subsequent use, but recrystallization from ethanol/DMF can be performed if needed.

  • Expected Outcome & Characterization:

    • Yield: Typically in the range of 80-95%.

    • Appearance: A brightly colored solid.

    • ¹H NMR (in DMSO-d₆): The two NH protons of the barbituric acid ring will appear as broad singlets (~11-12 ppm), along with the indole NH proton. A singlet for the vinylic proton will also be present.

    • IR (KBr, cm⁻¹): Strong C=O stretching bands will be prominent in the 1680-1750 cm⁻¹ region.

Data Summary

The choice of active methylene compound, catalyst, and reaction conditions significantly impacts the outcome of the Knoevenagel condensation. The following table provides a comparative overview based on literature for analogous indole aldehydes.

Active Methylene CompoundTypical CatalystSolventTemp. (°C)TimeTypical Yield (%)Reference(s)
MalononitrilePiperidineEthanolRoom Temp.1-2 h>90%[2][18]
RhodanineAlum (KAl(SO₄)₂)WaterMW (100°C)5-10 min85-95%[11]
Barbituric AcidNone (Catalyst-free)EtOH/H₂OReflux (~90°C)2-4 h80-95%[16][17]
Ethyl CyanoacetatePiperidine/AcOHEthanolReflux (~78°C)4-6 h75-85%[2][10]

Conclusion

The Knoevenagel condensation is a robust and versatile method for the C-3 functionalization of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde. By selecting the appropriate active methylene compound and optimizing reaction conditions, a diverse library of α,β-unsaturated indole derivatives can be synthesized in high yields. The protocols provided herein offer reliable and reproducible methods for generating key intermediates for pharmaceutical research and materials science, grounded in established chemical principles and supported by authoritative literature.

References

  • Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica. [Link]

  • Synthesis of rhodanine derivatives via Knoevenagel condensation. ResearchGate. [Link]

  • Environmentally Friendly Approach to Knoevenagel Condensation of Rhodanine in Choline Chloride: Urea Deep Eutectic Solvent and QSAR Studies on Their Antioxidant Activity. MDPI. [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Figshare. [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Semantic Scholar. [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. [Link]

  • CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxid. MDPI. [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. [Link]

  • Recent Progress in the Synthesis and Reaction of Rhodanine: A Mini-Review. Zenodo. [Link]

  • Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature. Journal of Chemical and Pharmaceutical Research. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PMC. [Link]

  • Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. ResearchGate. [Link]

  • Malononitrile: A Versatile Active Methylene Group. SciSpace. [Link]

  • A possible mechanism of the Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid in the presence of TMDP. ResearchGate. [Link]

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. [Link]

  • How does the Knoevenagel condensation of perillaldehyde and malononitrile occur? Quora. [Link]

  • Recent Developments on Five-Component Reactions. MDPI. [Link]

  • Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and. Journal of Chemical and Pharmaceutical Research. [Link]

  • One-pot Synthesis of Arylidene Barbituric Acid Derivatives. Inorganic Chemistry Research. [Link]

  • Knoevenagel condensation. YouTube. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Bulletin of the Korean Chemical Society. [Link]

  • Knoevenagel condensation of α,β-unsaturated aromatic aldehydes with barbituric acid under non-catalytic and solvent-free conditions. R Discovery. [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Shri R.L.T. College of Science, Akola. [Link]

  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. MDPI. [Link]

  • Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter. Organic Chemistry Portal. [Link]

Sources

Application

Reduction of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde to alcohols

Application Note: Chemoselective Reduction of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde Executive Summary The reduction of indole-3-carboxaldehydes to their corresponding carbinols is a foundational transformation in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde

Executive Summary

The reduction of indole-3-carboxaldehydes to their corresponding carbinols is a foundational transformation in the synthesis of bioactive bis(indolyl)methanes and pharmaceutical precursors, including analogues of the antitumor agent oncrasin-1[1]. However, the specific substitution pattern of 5-bromo-2-methyl-1H-indole-3-carbaldehyde necessitates rigorous control over reaction parameters. This guide provides a field-proven, self-validating protocol for the chemoselective reduction of this substrate to (5-bromo-2-methyl-1H-indol-3-yl)methanol, detailing the mechanistic causality behind reagent selection, temperature control, and pH management to prevent catastrophic yield loss.

Mechanistic Rationale & Reagent Causality

The synthesis of indole-3-methanols is notoriously complicated by the extreme sensitivity of the product to acidic conditions. Under acidic stress, the newly formed hydroxyl group is rapidly protonated and eliminated to form a highly electrophilic 3-alkylidene-3H-indolium cation. This intermediate acts as an aggressive electrophile toward unreacted indole species, culminating in the irreversible formation of diindolylmethane dimers or higher oligomers[2].

To circumvent this degradation pathway, sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol) is the optimal reagent system[3]. The causality behind this choice is twofold:

  • Chemoselectivity: NaBH₄ provides mild, targeted reduction of the formyl group without affecting the 5-bromo substituent, which must be preserved as a synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions.

  • Avoidance of Over-Reduction: Stronger hydride donors, such as lithium aluminum hydride (LiAlH₄), are strictly avoided. LiAlH₄ frequently drives the over-reduction of indole-3-carboxaldehydes directly to 3-methylindole (skatole) derivatives, completely bypassing the desired alcohol[4].

Mechanism A 5-Bromo-2-methyl-1H-indole -3-carbaldehyde B Borate Complex Intermediate A->B NaBH4, MeOH 0 °C to RT C (5-Bromo-2-methyl-1H-indol -3-yl)methanol B->C H2O Workup (pH > 7) D 3-Alkylidene-3H-indolium Cation (Reactive) C->D H+ (Acidic Conditions) -H2O E Diindolylmethane (Dimerization Byproduct) D->E + Indole Monomer (Degradation)

Reaction pathway and acid-catalyzed degradation of indole-3-methanol.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in In-Process Controls (IPCs) to ensure the system self-validates at critical junctures.

Materials Required:

  • 5-Bromo-2-methyl-1H-indole-3-carbaldehyde (1.0 equiv, limiting reagent)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Anhydrous Methanol (0.2 M relative to substrate)

  • Deionized Water & Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Dissolution & Thermal Control: Suspend 5-bromo-2-methyl-1H-indole-3-carbaldehyde in anhydrous methanol. Cool the reaction flask to 0 °C using an ice-water bath. Causality: Methanol serves as both solvent and proton donor for the reduction[5]. Cooling is mandatory to control the exothermic release of hydrogen gas and prevent thermal degradation of the unstable product.

  • Hydride Addition: Add NaBH₄ portion-wise over 15 minutes. Causality: Portion-wise addition prevents reaction runaway and minimizes the localized generation of heat.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

  • IPC (Self-Validation Check): Pull a 10 µL aliquot, dilute in ethyl acetate, and spot on a silica gel TLC plate (Eluent: 1:1 Hexanes/Ethyl Acetate). The reaction is complete when the UV-active aldehyde spot (

    
    ) is entirely replaced by a more polar, lower-running alcohol spot (
    
    
    
    ).
  • Quenching & Workup: Cool the mixture back to 0 °C and quench by dropwise addition of deionized water. CRITICAL: Do not use saturated ammonium chloride (NH₄Cl) or any acidic quenching agents. Causality: Even mildly acidic conditions will instantly trigger the formation of the 3-alkylidene-3H-indolium cation, destroying the product[2].

  • Extraction & Isolation: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Maintain the water bath temperature below 40 °C during rotary evaporation to prevent thermal dimerization.

ExpWorkflow Step1 Dissolution (MeOH, 0 °C) Step2 Reduction (Add NaBH4) Step1->Step2 Step3 IPC Monitoring (TLC / HPLC) Step2->Step3 Step4 Quench & Extract (H2O / EtOAc) Step3->Step4 Step5 Concentration (T < 40 °C) Step4->Step5

Step-by-step experimental workflow for the chemoselective reduction.

Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product integrity. Deviations from the optimal methanolic system result in either sluggish kinetics or catastrophic product degradation.

ParameterCondition A (Optimal)Condition B (Sub-optimal)Condition C (Degradation)
Solvent MethanolTHF / H₂O (9:1)Methanol + 0.1% HCl
Reducing Agent NaBH₄ (1.5 equiv)NaBH₄ (2.0 equiv)NaBH₄ (1.5 equiv)
Temperature 0 °C → 25 °C25 °C25 °C
Reaction Time 2 hours6 hours1 hour
Yield (%) > 92% ~ 75%< 10%
Purity (HPLC) > 98% < 90%N/A (Polymerized)
Mechanistic Outcome Clean borate hydrolysisSluggish kinetics, poor solubilityRapid diindolylmethane formation

Analytical Validation Metrics

To ensure the isolated material is the pure (5-bromo-2-methyl-1H-indol-3-yl)methanol and not a diindolylmethane dimer, the following NMR benchmarks must be verified:

  • Disappearance of the Aldehyde: The defining metric of successful reduction is the complete absence of the highly deshielded formyl proton singlet at ~10.0 ppm in ¹H NMR (DMSO-

    
    ).
    
  • Appearance of the Carbinol: Confirmation of the product is validated by the emergence of a new methylene doublet (CH₂-OH) at ~4.5 ppm (integrating to 2H), coupled with a distinct hydroxyl triplet (OH) at ~4.8 ppm (integrating to 1H).

  • Preservation of the Indole Core: The broad singlet for the indole N-H should remain intact at ~11.0 ppm , and the 2-methyl group will appear as a sharp singlet at ~2.3 ppm .

References

1.[3] Title: Method for producing indole-3-carbinol. Source: Google Patents (RU2760000C1). URL: 2.[5] Title: Practical Methodologies for the Synthesis of Indoles. Source: Chemical Reviews (ACS Publications). URL: 3.[2] Title: Product Class 13: Indole and Its Derivatives. Source: Science of Synthesis (Thieme-Connect). URL: 4.[4] Title: Is there any method to synthesize salicylaldehyde from salicylic acid? (Mechanistic discussion on LAH reduction of Indoles). Source: Chemistry Stack Exchange. URL: 5.[1] Title: Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities. Source: PMC (National Institutes of Health). URL:

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde derivatives

This technical guide serves as a specialized support center for researchers working with 5-Bromo-2-methyl-1H-indole-3-carbaldehyde and its derivatives. It is structured to address yield optimization, troubleshooting, and...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized support center for researchers working with 5-Bromo-2-methyl-1H-indole-3-carbaldehyde and its derivatives. It is structured to address yield optimization, troubleshooting, and rigorous process validation.

Ticket Subject: Yield Optimization & Troubleshooting for Core Scaffold and Derivatives Assigned Specialist: Senior Application Scientist Status: Open Target Molecule: 5-Bromo-2-methyl-1H-indole-3-carbaldehyde (CAS: 17826-09-4)

Core Scaffold Synthesis (The Aldehyde)

The industry-standard method for synthesizing this scaffold is the Vilsmeier-Haack formylation . While robust, the presence of the 5-bromo (electron-withdrawing) and 2-methyl (steric/electron-donating) groups creates specific kinetic challenges compared to unsubstituted indole.

Optimized Protocol: Vilsmeier-Haack Formylation

Objective: Maximize conversion of 5-bromo-2-methylindole to the 3-carbaldehyde.

Reagents:

  • Substrate: 5-Bromo-2-methylindole (1.0 eq)

  • Reagent A: Phosphorus Oxychloride (

    
    , 1.2–1.5 eq)
    
  • Solvent/Reagent B: Dimethylformamide (DMF, 5–10 vol) – Must be Anhydrous

Step-by-Step Workflow:

  • Reagent Formation (Critical): Cool anhydrous DMF to 0–5°C under

    
    . Add 
    
    
    
    dropwise.
    • Checkpoint: The solution should remain clear or turn pale yellow. If it turns dark red/orange immediately, your DMF contains water or dimethylamine impurities.

  • Addition: Dissolve 5-bromo-2-methylindole in minimal DMF and add slowly to the Vilsmeier reagent at 0°C.

  • Heating Phase: Warm to room temperature (RT) for 1 hour, then heat to 80–90°C for 4–6 hours.

    • Why: The 5-Br substituent deactivates the ring, requiring higher energy than simple indole formylation (often done at 35°C).

  • Quenching & Isolation: Cool to RT. Pour onto crushed ice. Neutralize with saturated

    
     or 
    
    
    
    (pH 9–10).
    • Observation: A yellow/off-white precipitate should form.

  • Purification: Filter and wash with water.[1] Recrystallize from Ethanol/DMF (9:1) or Methanol .

Mechanism & Troubleshooting Logic

The following diagram illustrates the reaction pathway and critical failure points.

VilsmeierMechanism DMF DMF + POCl3 VilsmeierReagent Chloroiminium Ion (Vilsmeier Reagent) DMF->VilsmeierReagent 0°C, Exothermic Fail1 Failure: Moisture leads to POCl3 decomposition DMF->Fail1 Intermediate Iminium Intermediate (C3 Attack) VilsmeierReagent->Intermediate + Indole 80-90°C Indole 5-Bromo-2-methylindole Indole->Intermediate Hydrolysis Base Hydrolysis (pH > 9) Intermediate->Hydrolysis Ice/Water Fail2 Failure: N1-formylation (rare with 2-Me) Intermediate->Fail2 Product Aldehyde Product Hydrolysis->Product Precipitation

Caption: Vilsmeier-Haack pathway showing critical reagent formation and hydrolysis steps.

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete Vilsmeier reagent formation.Ensure

is fresh. Maintain 0°C during addition to prevent thermal decomposition of the complex.
Sticky/Tar Product Polymerization or incomplete hydrolysis.Ensure pH reaches 9–10 during quenching. Acidic workups often leave the iminium salt in solution or as a gum.
Red/Dark Color Oxidation of indole ring.Conduct reaction under strict

atmosphere. The 5-Br-2-Me-indole is sensitive to oxidative coupling at high temps.
Unreacted Starting Material Ring deactivation by 5-Br.Increase reaction temperature to 90°C or extend time. Monitor via TLC (Hexane:EtOAc 7:3).

Derivatization: Schiff Base Synthesis

Derivatives (hydrazones, semicarbazones, imines) are synthesized via condensation. The 2-methyl group provides steric protection, reducing side reactions, but the aldehyde reactivity is moderated by the 5-bromo group.

Optimized Protocol: Condensation

Objective: High-yield synthesis of Schiff bases (Imine formation).

Reagents:

  • Aldehyde: 5-Bromo-2-methyl-1H-indole-3-carbaldehyde (1.0 eq)

  • Amine Source: Aniline derivative / Hydrazide / Semicarbazide (1.0–1.2 eq)

  • Catalyst: Glacial Acetic Acid (Cat. amount) or

    
     (drops)
    
  • Solvent: Absolute Ethanol or Methanol

Step-by-Step Workflow:

  • Dissolution: Dissolve the aldehyde in hot Ethanol. (Note: Solubility may be low; heating to reflux is often required before adding the amine).

  • Catalysis: Add the amine followed by 2–3 drops of Glacial Acetic Acid.

  • Reflux: Reflux for 2–6 hours.

    • Self-Validation: The solution often changes color (yellow

      
       orange/red) and a precipitate may begin to form while hot.
      
  • Work-up: Cool to RT. If solid precipitates, filter and wash with cold ethanol. If no precipitate, concentrate solvent to 50% volume and cool to 0°C.

Comparative Yield Data

The following table summarizes expected yields based on solvent and catalyst choices for this specific aldehyde.

Reaction ConditionTypical YieldPurity ProfileNotes
Ethanol + Acetic Acid (Reflux) 75–85% HighStandard method. Best balance of solubility and rate.
Methanol +

(Reflux)
60–70%ModerateFaster rate, but higher risk of acid-catalyzed degradation.
Microwave Irradiation (EtOH) 85–92% Very HighReaction time reduced to minutes. Cleaner profile.
Water/Ethanol (1:1) <40%LowPoor solubility of the 5-bromo aldehyde limits reaction.
Derivatization Workflow Diagram

SchiffBaseWorkflow Start Start: 5-Br-2-Me-Indole-3-CHO SolubilityCheck Solubility Check: Dissolves in Hot EtOH? Start->SolubilityCheck AddAmine Add Amine + Cat. AcOH SolubilityCheck->AddAmine Yes Reflux Reflux (2-6 h) Monitor TLC AddAmine->Reflux CheckPPT Precipitate Formed? Reflux->CheckPPT Filter Hot Filtration CheckPPT->Filter Yes (Ideal) Concentrate Concentrate & Cool (0°C) CheckPPT->Concentrate No Recryst Recrystallize (EtOH/DMF) Filter->Recryst Concentrate->Recryst

Caption: Decision tree for maximizing recovery of Schiff base derivatives.

Characterization & Validation

To ensure the integrity of your synthesized compounds, verify against these spectral benchmarks.

5-Bromo-2-methyl-1H-indole-3-carbaldehyde
  • Physical State: Off-white to yellow solid.

  • Melting Point: ~204–207°C.[2]

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       12.0–12.4 (s, 1H, NH)
      
    • 
      9.90  (s, 1H, CHO) – Diagnostic Peak
      
    • 
       8.2–8.4 (d, 1H, Ar-H)
      
    • 
       2.6–2.7 (s, 3H, 
      
      
      
      )[3]
Schiff Base Derivatives (General)
  • 
     NMR: 
    
    • Disappearance of CHO peak at 9.90 ppm.

    • Appearance of Imine (

      
      ) peak at 
      
      
      
      8.4–8.9 ppm
      .
  • IR Spectroscopy:

    • Shift from

      
       stretch (~1640 
      
      
      
      ) to
      
      
      stretch (~1600–1620
      
      
      ).

References

  • Synthesis of indole-3-carboxaldehyde compounds. Google Patents. CN102786460A. Link

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.[4] Link

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. Link

  • Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors. MDPI. Link

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry. Link

Sources

Optimization

Recrystallization solvents for purifying 5-Bromo-2-methyl-1H-indole-3-carbaldehyde

Technical Support Center: Purification of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde Ticket ID: IND-PUR-05BR Subject: Recrystallization Solvent Systems & Troubleshooting Guide Status: Resolved Responder: Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde

  • Ticket ID: IND-PUR-05BR

  • Subject: Recrystallization Solvent Systems & Troubleshooting Guide

  • Status: Resolved

  • Responder: Senior Application Scientist, Chemical Process Development

Executive Summary

Purifying 5-Bromo-2-methyl-1H-indole-3-carbaldehyde (CAS: 17826-09-4) presents a unique challenge due to the competing solubility properties of the lipophilic bromine/methyl substituents and the polar aldehyde/N-H moieties.

While the compound is typically synthesized via the Vilsmeier-Haack reaction, crude isolates often contain inorganic salts (phosphates/chlorides), unreacted starting material (5-bromo-2-methylindole), and oligomeric "tar" byproducts. This guide provides a tiered solvent strategy to address these specific impurity profiles.

Part 1: Solvent Selection Matrix

Logic: The choice of solvent depends entirely on the nature of your major impurity. Do not use a "one-size-fits-all" approach.

Solvent SystemRoleTarget ImpuritiesDielectric Const. (

)
Pros/Cons
Ethanol / Water Primary Inorganic salts, polar tars24.5 (EtOH)Pro: Excellent removal of Vilsmeier salts. Con: Risk of "oiling out" if water is added too fast.
Ethyl Acetate / Hexanes Secondary Unreacted Starting Material6.0 (EtOAc)Pro: Best for removing non-polar starting indoles. Con: Poor removal of polar/colored oligomers.
DMF / Water Crude Only Bulk reaction byproducts36.7 (DMF)Pro: High solubility for bulk precipitation. Con: High boiling point (153°C) makes drying difficult; solvent entrapment.
Methanol Alternative General purification32.7Pro: Higher solubility than EtOH. Con: Lower boiling point limits thermal gradient range.

Part 2: Visualization of Purification Logic

The following decision tree illustrates the logical flow for selecting the correct purification pathway based on your crude material's state.

PurificationLogic Start Crude 5-Bromo-2-methyl- 1H-indole-3-carbaldehyde CheckImpurity Analyze Impurity Profile (TLC / LC-MS) Start->CheckImpurity Salts High Inorganic Salts (Ash > 0.5%) CheckImpurity->Salts Vilsmeier Salts NonPolar Unreacted Starting Material (5-Br-2-Me-Indole) CheckImpurity->NonPolar Lipophilic Color Dark Red/Brown Color (Oligomers) CheckImpurity->Color Oxidation MethodA Method A: Ethanol/Water Recrystallization Salts->MethodA MethodB Method B: EtOAc/Hexanes Recrystallization NonPolar->MethodB Charcoal Activated Charcoal Treatment (Hot Filtration) Color->Charcoal Charcoal->MethodA

Figure 1: Decision matrix for selecting purification protocols based on impurity type.

Part 3: Detailed Protocols

Protocol A: The "Standard" (Ethanol/Water)

Best for: Removing inorganic salts and general purification.

  • Dissolution: Suspend the crude solid in Absolute Ethanol (EtOH) (approx. 10-15 mL per gram of solid).

  • Heating: Heat to reflux (approx. 78°C) with stirring. The solid should dissolve completely.

    • Note: If undissolved solids remain after 15 minutes of reflux, filter hot to remove inorganic salts.

  • Antisolvent Addition: While maintaining reflux, add warm water dropwise.

    • Stop point: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of EtOH to clear the turbidity.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 2 hours). Then, cool in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the precipitate and wash with cold 50% aqueous ethanol.

Protocol B: The "Lipophilic Clean-up" (EtOAc/Hexanes)

Best for: Removing unreacted starting material (5-bromo-2-methylindole).

  • Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate (EtOAc) .

  • Precipitation: Remove from heat source. While still hot, slowly add Hexanes (or Heptane) until the solution becomes slightly cloudy.

  • Cooling: Allow to cool to room temperature. The starting material (more soluble in hexanes) will stay in the mother liquor, while the polar aldehyde crystallizes out.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why? A: This is a thermodynamic issue common with indoles. It occurs when the "antisolvent" (water) concentration is too high, or the temperature drops too quickly, causing the compound to phase-separate as a liquid rather than nucleate as a crystal.

  • The Fix: Reheat the mixture until it is a clear solution. Add a small amount of the "good solvent" (Ethanol).[1] Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod. Cool very slowly (wrap the flask in foil or a towel).

Q2: The crystals are pink or reddish. Is this normal? A: No. Pure 5-Bromo-2-methyl-1H-indole-3-carbaldehyde should be off-white to pale beige. Pink coloration indicates oxidation products (indolenines or dimers).

  • The Fix: Perform a Charcoal Wash . Dissolve the compound in hot ethanol, add Activated Carbon (5-10 wt%), stir for 15 minutes, and filter through Celite while hot. Then proceed with crystallization.[1][2][3]

Q3: What is the expected melting point for validation? A: While specific literature on the 2-methyl variant is sparse, the structural analog 5-bromoindole-3-carbaldehyde melts at 204-207°C [1]. The addition of the 2-methyl group typically raises the melting point slightly or keeps it in a similar high range due to increased molecular weight and packing. Expect a range of 205°C - 215°C .

Q4: Can I use DMF for recrystallization? A: Only as a last resort. DMF has a high boiling point (153°C) and binds tightly to the crystal lattice. You will struggle to dry the solvent out of your final product without high-vacuum ovens, which may degrade the aldehyde. Use DMF only for the initial quench/precipitation from the Vilsmeier reaction.

Part 5: Recrystallization Workflow Diagram

Workflow Crude Crude Solid Dissolve Dissolve in Hot EtOH (Reflux) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If solids remain Antisolvent Add Warm Water (Until Turbid) Dissolve->Antisolvent If clear Filter->Antisolvent Cool Slow Cooling (RT -> 4°C) Antisolvent->Cool Collect Vacuum Filtration & Wash Cool->Collect

Figure 2: Step-by-step workflow for the Ethanol/Water recrystallization protocol.

References

  • Sigma-Aldrich. (n.d.). 5-Bromoindole-3-carboxaldehyde Product Sheet. Retrieved from

  • Organic Syntheses. (1959). Indole-3-aldehyde.[4][5][6] Org. Synth. 1959, 39, 30. Retrieved from

  • PubChem. (n.d.). 5-Bromoindole-3-carboxaldehyde Compound Summary. Retrieved from

  • BenchChem. (n.d.). Purification of 5-Bromo-1H-indole-2-carboxylic acid and derivatives. Retrieved from (General reference for brominated indole purification logic).

Sources

Troubleshooting

Solving solubility issues of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde in DMSO

The following guide serves as a specialized Technical Support Center for researchers working with 5-Bromo-2-methyl-1H-indole-3-carbaldehyde (CAS: 17826-09-4). It is designed to troubleshoot solubility, stability, and han...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 5-Bromo-2-methyl-1H-indole-3-carbaldehyde (CAS: 17826-09-4). It is designed to troubleshoot solubility, stability, and handling issues in Dimethyl Sulfoxide (DMSO).

Status: Operational | Tier: Level 3 (Senior Application Support)

Executive Summary: Compound Profile

  • Target Compound: 5-Bromo-2-methyl-1H-indole-3-carbaldehyde

  • Chemical Nature: Hydrophobic, halogenated indole with a reactive aldehyde handle.

  • Primary Solvent: DMSO (Dimethyl Sulfoxide), DMF (Dimethylformamide).

  • Common Issue: High crystallinity and bromine content lead to slow dissolution kinetics and rapid precipitation (crashing out) upon aqueous dilution.

Module 1: Diagnostic & Initial Troubleshooting

Q1: My compound is not dissolving in 100% DMSO even at 10 mM. The solution remains cloudy or has visible particulates.[1] What is wrong?

Diagnosis: This is likely a kinetic dissolution issue or a hydration artifact , rather than a true solubility limit. The bromine atom significantly increases the density and crystal lattice energy of the indole, making the solid "hard" to break apart.

Troubleshooting Protocol:

  • Check DMSO Quality: DMSO is highly hygroscopic. If your bottle has been open for >1 month, it may contain water. Action: Use fresh, anhydrous DMSO (water content <0.1%).

  • Thermodynamic Assistance: The crystal lattice requires energy to disrupt.

    • Heat: Incubate the vial at 37°C to 45°C for 10–15 minutes.

    • Sonication: Sonicate in a water bath for 5–10 minutes (35–40 kHz). Note: Ensure the water level matches the solvent level.

  • Visual Verification: Hold the vial against a dark background with a strong light source (Tyndall effect check). If haze persists, centrifuge at 10,000 x g for 5 minutes. If a pellet forms, you have insoluble impurities (likely inorganic salts from synthesis) or the concentration is truly too high.

Q2: The stock solution was clear, but after freezing at -20°C, a precipitate formed that won't redissolve.

Diagnosis: This is Cryoprecipitation . As DMSO freezes, it excludes solutes, locally concentrating the compound beyond its saturation point, forcing crystallization.

Corrective Action:

  • Do NOT simply vortex. The crystals formed are often more stable (different polymorph) than the original powder.

  • Protocol:

    • Warm the vial to 40°C for 20 minutes.

    • Sonicate for 15 minutes while warm.

    • Vortex vigorously.[1]

    • Prevention: Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles.

Module 2: Aqueous Dilution & "Crashing Out"

Q3: When I dilute my DMSO stock into cell culture media or buffer, the solution immediately turns milky. How do I fix this?

Diagnosis: This is the "Solvent Shift" phenomenon . The compound is highly lipophilic (LogP > 3 estimated). When the solvent environment shifts from 100% DMSO to >99% water, the compound aggregates immediately.

Solution Strategy: The "Step-Down" Dilution Method Direct dilution (e.g., 1 µL stock into 1 mL buffer) creates a local shock. Use an intermediate step.

Step-by-Step Protocol:

  • Prepare a 100x Intermediate: Dilute your DMSO stock 1:10 into a "carrier" solvent (e.g., pure Ethanol or a 50:50 DMSO:PEG400 mix) before adding to the buffer.

  • Rapid Dispersion: When adding the compound to the aqueous buffer, submerge the pipette tip and expel quickly while vortexing the buffer. Do not drop it on top.

  • Add Surfactants: If the assay allows, pre-condition your buffer with 0.05% Tween-80 or 0.5% Methyl-β-cyclodextrin . These agents form micelles that sequester the hydrophobic indole, preventing macroscopic precipitation.

Q4: Is the aldehyde group stable in DMSO?

Diagnosis: Generally yes, but with caveats.[2][3]

  • Risk: Aldehydes can oxidize to carboxylic acids (5-bromo-2-methylindole-3-carboxylic acid) if exposed to air/light, or undergo "Cannizzaro-like" disproportionation over long periods.

  • DMSO Risk: DMSO is a mild oxidant (Swern oxidation precursor). While spontaneous oxidation is slow at room temperature, it accelerates with heat and acid.

  • Action: Store stocks in amber glass vials (indoles are light-sensitive) under inert gas (Argon/Nitrogen) if possible. Avoid polystyrene tubes for long-term storage as DMSO leaches plasticizers.

Module 3: Visual Troubleshooting Workflows

Workflow 1: The Dissolution Decision Tree

Use this logic flow to resolve persistent solubility failure.

SolubilityTroubleshooting Start Compound Won't Dissolve in DMSO CheckDMSO Check DMSO Quality (Is it Anhydrous?) Start->CheckDMSO ReplaceDMSO Replace with Fresh Anhydrous DMSO CheckDMSO->ReplaceDMSO Old/Hydrated Sonicate Sonicate (40kHz) & Heat (40°C) CheckDMSO->Sonicate Fresh ReplaceDMSO->Sonicate Clear Solution Clear? (Tyndall Test) Sonicate->Clear Success Proceed to Experiment Clear->Success Yes Fail Still Cloudy/Precipitate Clear->Fail No Centrifuge Centrifuge (10k x g) Fail->Centrifuge PelletCheck Analyze Pellet Centrifuge->PelletCheck Inorganic Inorganic Salts (Synthesis Impurity) PelletCheck->Inorganic Insoluble in MeOH Organic Compound Saturation Reached PelletCheck->Organic Soluble in MeOH

Figure 1: Decision tree for troubleshooting initial dissolution failures in 100% DMSO.

Module 4: Quantitative Data & Reference Tables

Table 1: Estimated Solubility Limits & Solvent Compatibility

Note: Values are empirical estimates based on structural analogs (5-bromoindole).

Solvent SystemEst. Max SolubilityApplication Notes
100% DMSO ~30–50 mg/mLRecommended Stock. Requires sonication.
100% DMF ~40–60 mg/mLAlternative stock. Toxic to cells >0.1%.
100% Ethanol ~5–10 mg/mLLower solubility. Good for evaporation protocols.
PBS / Water <0.01 mg/mLInsoluble. Requires carrier or surfactant.
DMSO:PEG400 (50:50) ~15–20 mg/mL"Bridging solvent" for animal dosing.
Table 2: Biological Assay Tolerance Guide

When diluting your DMSO stock, ensure the final DMSO concentration does not exceed these limits to avoid solvent toxicity masking your compound's effect.

Assay TypeMax DMSO % (v/v)Recommended Dilution Protocol
Enzymatic (Cell-free) 1.0% – 5.0%Direct dilution usually acceptable.
Cell Culture (Mammalian) 0.1% – 0.5%Step-down dilution required to prevent crash-out.
Primary Neurons <0.1%Highly sensitive. Use intermediate media dilution.

Module 5: Standard Operating Procedure (SOP)

Protocol: Preparation of a 10 mM Stock Solution

Objective: Create a stable, particle-free stock solution of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde.

Materials:

  • Compound (MW: ~238.08 g/mol )[4]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, stored with molecular sieves)

  • Amber glass vial (2 mL)

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh 2.38 mg of compound.

  • Transfer: Transfer solid to the amber vial. Tip: Do not use plastic microfuge tubes for initial dissolution if avoiding leachables is critical.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dispersion: Vortex for 30 seconds. The solution will likely appear cloudy or have floating crystals.[1]

  • Solubilization: Sonicate at room temperature (or up to 40°C) for 10 minutes.

  • Inspection: Check for clarity. If clear, aliquot into 50 µL volumes in PCR tubes.

  • Storage: Store at -20°C or -80°C. Protect from light.

References

  • National Institutes of Health (NIH) - PubChem. 5-Bromoindole-3-carboxaldehyde Compound Summary. (Physical properties and solubility data).[2][3][5][6][7][8][9] Available at: [Link]

Sources

Optimization

Minimizing side reactions during 5-Bromo-2-methyl-1H-indole-3-carbaldehyde condensation

This technical guide addresses the specific challenges associated with the condensation of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde . This substrate presents a unique reactivity profile due to the interplay between the...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges associated with the condensation of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde . This substrate presents a unique reactivity profile due to the interplay between the electron-withdrawing bromine (C5), the sterically hindering but electron-donating methyl group (C2), and the acid-sensitive indole core.[1][2]

Global Reactivity Profile

Substrate: 5-Bromo-2-methyl-1H-indole-3-carbaldehyde Primary Application: Knoevenagel Condensation (Synthesis of Tyrosine Kinase Inhibitors, Fluorescent Probes).[1][2][3] Critical Attributes:

  • Electrophilicity: Enhanced by the 5-Br substituent (inductive effect), making the aldehyde more reactive than unsubstituted indole-3-carbaldehyde.[1]

  • Steric Environment: The 2-Methyl group blocks the C2 position, preventing common side reactions (like C2-electrophilic attack) but imposing steric drag on the aldehyde condensation.[1][2]

  • Acidity: The N-H proton is significantly more acidic (pKa < 16) due to the 5-Br atom.[1][2][3] Strong bases will deprotonate the nitrogen, leading to solubility issues or competing N-alkylation/acylation.[1][3]

Module 1: Troubleshooting & FAQs
Issue 1: Reaction Stalls at ~50-60% Conversion

User Question: "I am running a Knoevenagel condensation with malononitrile in ethanol/piperidine. The reaction starts fast but stalls with significant starting material remaining.[1][3] Adding more catalyst doesn't help."

Technical Diagnosis: This is a classic Equilibrium Limitation compounded by Water Inhibition .[1][2][3]

  • Reversibility: The condensation is reversible.[1][3] As water is generated, the backward reaction (hydrolysis of the imine/alkene) competes with product formation.[1]

  • Product Precipitation: While many Knoevenagel products precipitate (driving equilibrium), the 2-methyl group can increase solubility in ethanol, keeping the product in solution where it is susceptible to hydrolysis.[1][3]

Corrective Protocol:

  • Solvent Switch: Move from Ethanol to Toluene or Benzene .[1][2][3]

  • Water Removal: Use a Dean-Stark apparatus to physically remove water or add activated 4Å Molecular Sieves directly to the reaction vessel.[1][2][3]

  • Catalyst Buffer: Switch from pure Piperidine to a Piperidine/Acetic Acid system.[1][3] This buffers the pH, preventing base-mediated degradation while maintaining catalytic activity.[1][2][3]

Issue 2: Formation of "Tarry" Dark Precipitates (Oligomerization)

User Question: "My reaction mixture turns black/dark brown within 30 minutes. TLC shows a streak instead of distinct spots."

Technical Diagnosis: This indicates Base-Catalyzed Polymerization or Cannizzaro-type Disproportionation .[1][2][3]

  • Mechanism: The 5-Br-Indole core is electron-rich.[1][3] In the presence of strong bases or excess amine, the aldehyde can undergo self-polymerization or redox disproportionation (Cannizzaro) to the corresponding alcohol and carboxylic acid.

  • The "2-Methyl" Factor: While the 2-methyl group protects the C2 position, it does not protect the aldehyde from base attack.

Corrective Protocol:

  • Lower Base Strength: Avoid KOH, NaOH, or NaOEt.[1][3] Use Ammonium Acetate (NH₄OAc) or EDDA (Ethylenediamine diacetate) .[1][3] These are milder catalysts that minimize oligomerization.[1][3]

  • Inert Atmosphere: Indole aldehydes are prone to aerobic oxidation.[1][3] Run the reaction under Nitrogen or Argon .

  • Temperature Control: Do not reflux immediately. Start at Room Temperature for 1 hour, then gradually increase to 50-60°C.

Issue 3: Multiple Spots on TLC (Michael Addition)

User Question: "I see the product spot, but also a slower-moving spot that grows over time. Mass spec suggests a Mass = Product + Nucleophile."[2][3]

Technical Diagnosis: You are observing Michael Addition (Over-reaction).[1][3]

  • Mechanism: The product of the condensation is an electron-deficient alkene (due to the nitrile/carbonyl groups of the nucleophile). If excess nucleophile (e.g., malononitrile) is present, it attacks the alkene double bond.[1][3]

  • Risk Factor: The 5-Br substituent makes the alkene more electrophilic, increasing the rate of this side reaction compared to standard indoles.[1]

Corrective Protocol:

  • Stoichiometry: Strictly control the ratio. Use a slight excess of the Aldehyde (1.1 eq) rather than the nucleophile. It is easier to wash away unreacted aldehyde than to separate the Michael adduct.[1][3]

  • Quench Time: Monitor TLC closely. Stop the reaction immediately upon consumption of the limiting reagent.[3] Do not let it "stir overnight" "just to be safe."

Module 2: Optimization Matrix

Use this decision matrix to select the correct conditions based on your specific nucleophile.

Nucleophile (Active Methylene)Recommended SolventRecommended CatalystTemp (°C)Critical Additive
Malononitrile Ethanol or MethanolPiperidine (Cat.)25 -> 50None (Fast reaction)
Ethyl Cyanoacetate ToluenePiperidine/Acetic AcidRefluxDean-Stark Trap
Barbituric Acid Water/Ethanol (1:[1][2][3]1)None (Auto-catalytic)80None
Indole (for Bis-indoles) AcetonitrileIodine (I₂) or LiClO₄25Avoid Protic Acids
Hydrazine (for Hydrazones) EthanolAcetic Acid (Cat.)0 -> 25Slow Addition (Prevents Azine)
Module 3: Visualized Mechanisms
Diagram 1: Reaction Pathway & Side-Reaction Logic

This diagram illustrates the competition between the desired Knoevenagel pathway and the primary failure modes (Michael Addition and Cannizzaro).

ReactionPathways Start 5-Br-2-Me-Indole-3-CHO (Substrate) Inter Aldol Intermediate (Alcohol) Start->Inter Base Cat. Side_Poly Oligomers/Tars (Dark Precipitate) Start->Side_Poly Strong Base (Cannizzaro/Polymerization) Side_Ox Carboxylic Acid (Oxidation) Start->Side_Ox O2/Air (Slow) Nu Nucleophile (e.g., Malononitrile) Nu->Inter Product Condensation Product (Alkene) Inter->Product -H2O (Irreversible if removed) Side_Michael Michael Adduct (Impurity: M+Nu) Product->Side_Michael +Excess Nu (Over-reaction)

Caption: Reaction logic flow showing the critical path to the product (Green) and diversion points to common impurities (Red).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem LowYield Low Yield / Stalled Problem->LowYield Impurity Impurities / Tars Problem->Impurity Water Water Accumulation? LowYield->Water Base Base too strong? Impurity->Base Ratio Stoichiometry off? Impurity->Ratio Sol_DeanStark Solution: Use Toluene + Dean-Stark Water->Sol_DeanStark Yes Sol_WeakBase Solution: Use Piperidine/AcOH or EDDA Base->Sol_WeakBase Dark Tars Sol_Ratio Solution: Use 1.1 eq Aldehyde Ratio->Sol_Ratio Slow moving spot

Caption: Diagnostic tree for resolving common synthetic failures with 5-Bromo-2-methyl-1H-indole-3-carbaldehyde.

Module 4: Standardized Protocol (High-Fidelity)

Objective: Synthesis of 2-((5-bromo-2-methyl-1H-indol-3-yl)methylene)malononitrile.

Reagents:

  • 5-Bromo-2-methyl-1H-indole-3-carbaldehyde (1.0 mmol, 238 mg)[1][3]

  • Malononitrile (1.0 mmol, 66 mg)[1][3]

  • Ethanol (Absolute, 5 mL)

  • Piperidine (0.1 mmol, 10 µL)

  • Acetic Acid (0.1 mmol, 6 µL) - Optional buffer[1][2][3]

Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the indole aldehyde in Ethanol.

    • Note: If the aldehyde is yellow/brown, it may be partially oxidized.[1][3] Recrystallize from ethanol if purity is <95%.[1][3]

  • Addition: Add Malononitrile in one portion.

  • Catalysis: Add Piperidine (and Acetic Acid if buffering is required).

  • Reaction: Stir at Room Temperature for 30 minutes. A precipitate should begin to form.[1][3][4]

    • Checkpoint: Check TLC (Hexane:EtOAc 7:3).[1][3] If SM remains, heat to 50°C for 30 mins.

  • Workup: Cool the mixture in an ice bath (0-4°C) for 20 minutes to maximize precipitation.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold Ethanol (2 x 2 mL) followed by cold Water (2 x 5 mL) .

    • Why Water? Removes any residual piperidine salts or unreacted malononitrile.[1][3]

  • Drying: Dry in a vacuum oven at 40°C.

References
  • Reactivity of Indole-3-carbaldehydes

    • BenchChem Technical Support.[1][3][4] "Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde." (2025).[1][3][4] Link[1][3]

  • Synthesis of Bis(indolyl)methanes (Side Reaction Context)

    • RSC Publishing.[1][3] "Recent advances in catalytic approaches for the synthesis of 3-substituted indoles." (2025).[1][3] Link[1][3]

  • Knoevenagel Condensation Optimization

    • Thermo Fisher Scientific.[1][3] "Knoevenagel Condensation Reaction Guide."[1][3] Link

  • Physical Properties of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde

    • PubChem.[1][2][3][5] "5-Bromo-2-methyl-1H-indole-3-carbaldehyde Compound Summary." Link

  • Green Chemistry Approaches

    • Scientific Research Publishing.[1][3] "New Greener Alternative for Biocondensation of Aldehydes and Indoles."[1][3][6] Link

Sources

Troubleshooting

Stability of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde under acidic conditions

Welcome to the technical support center for 5-Bromo-2-methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Bromo-2-methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this compound, with a particular focus on its stability and reactivity under acidic conditions.

Introduction: Understanding the Chemistry of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde

5-Bromo-2-methyl-1H-indole-3-carbaldehyde is a versatile intermediate in organic synthesis, frequently employed in the construction of more complex heterocyclic systems. The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, a property that is harnessed in many synthetic transformations. However, this reactivity also makes the indole ring sensitive to certain conditions, particularly strong acids. This guide will help you navigate the experimental nuances of working with this compound to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction involving 5-Bromo-2-methyl-1H-indole-3-carbaldehyde in acidic media is turning dark and showing multiple spots on TLC. What is happening?

A1: The darkening of the reaction mixture and the appearance of multiple spots on TLC are classic indicators of indole decomposition. The indole ring, especially with electron-donating groups like the methyl group at the C2 position, is prone to polymerization in the presence of strong acids.[1] Protonation of the indole ring at the C3 position is generally favored over N-protonation, leading to the formation of a reactive indoleninium cation.[1][2] This cation can then act as an electrophile and attack another neutral indole molecule, initiating a chain reaction that results in oligomeric or polymeric tars.

To mitigate this:

  • Acid Choice: Opt for milder acids or use them in catalytic amounts. For instance, in reactions like the Pictet-Spengler, while traditionally carried out with heating in the presence of a protic acid, milder conditions can often be employed.[3][4]

  • Temperature Control: Run your reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Decomposition pathways are often accelerated at higher temperatures.

  • Concentration: High concentrations of the indole substrate can favor polymerization. Consider running the reaction under more dilute conditions.

Q2: I am attempting a reaction that requires the protection of the indole nitrogen. What protecting group should I use, and will it be stable under my acidic reaction conditions?

A2: Protecting the indole nitrogen can be a double-edged sword. While it can prevent certain side reactions, many common N-protecting groups are labile under acidic conditions.

  • Boc (tert-Butoxycarbonyl): This is a common protecting group, but it is readily cleaved by acids such as TFA and even moderately strong protic acids.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): This group offers more robust protection but its removal can also be challenging and may require specific reagents like TBAF or acidic conditions.[5]

  • Sulfonyl groups (e.g., Tosyl): These are very stable and electron-withdrawing, which can deactivate the indole ring towards some electrophilic substitutions. Their removal often requires harsh conditions.[5]

Recommendation: The choice of protecting group is highly dependent on the specific acidic conditions of your reaction and the subsequent deprotection strategy. If your reaction requires strongly acidic conditions, you may need to reconsider your synthetic route or screen different protecting groups for stability. In some cases, proceeding with the unprotected indole and carefully controlling the reaction conditions may be the more viable option.

Q3: Can I use 5-Bromo-2-methyl-1H-indole-3-carbaldehyde in a Vilsmeier-Haack type reaction?

A3: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles.[6][7][8][9] Since your starting material, 5-Bromo-2-methyl-1H-indole-3-carbaldehyde, already possesses a formyl group at the C3 position, a standard Vilsmeier-Haack reaction to introduce another formyl group is not a typical transformation. The Vilsmeier reagent is an electrophile that preferentially attacks the electron-rich C3 position of the indole nucleus. With the C3 position already substituted, reaction at other positions would be significantly less favorable.

If your goal is to modify the existing aldehyde or perform another type of electrophilic substitution, you will need to consider the directing effects of the existing substituents and the overall reactivity of your starting material.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Low or no conversion to the desired product. 1. Insufficiently acidic conditions: The reaction may require a certain level of acidity to proceed. 2. Deactivation of the indole ring: The bromo and formyl substituents are electron-withdrawing, which can reduce the nucleophilicity of the indole ring.1. Screen different acids and catalysts: Experiment with a range of Brønsted or Lewis acids to find the optimal conditions. 2. Increase the temperature: Carefully increase the reaction temperature in small increments while monitoring for decomposition.
Formation of an unexpected side product. 1. Rearrangement under acidic conditions. 2. Reaction at an alternative site on the indole ring. 1. Characterize the side product: Isolate and identify the structure of the side product to understand the unintended reaction pathway. 2. Modify reaction conditions: Adjusting the acid, solvent, or temperature may disfavor the formation of the side product.
Difficulty in purifying the product from the baseline material on the TLC. Polymeric byproducts: These are often insoluble and can streak on the TLC plate.1. Aqueous workup: A thorough aqueous workup can help remove some of the polar, acidic byproducts. 2. Filtration: Filtering the crude reaction mixture through a plug of silica gel or celite can remove insoluble tars before column chromatography.

Experimental Protocol: Pictet-Spengler Reaction with 5-Bromo-2-methyl-1H-indole-3-carbaldehyde

This protocol provides a general guideline for a Pictet-Spengler reaction, a common acid-catalyzed transformation involving indole-3-carbaldehydes.

1. Reagent Preparation:

  • Ensure all glassware is thoroughly dried.

  • Use anhydrous solvents.

2. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-methyl-1H-indole-3-carbaldehyde (1 equivalent).

  • Add the desired β-arylethylamine (1-1.2 equivalents).

  • Dissolve the starting materials in a suitable anhydrous solvent (e.g., toluene, dichloromethane).

3. Acid Catalysis:

  • Add the acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) in a catalytic amount (0.1-0.2 equivalents). The reaction can be sensitive to the amount and type of acid used.[3][4]

4. Reaction Monitoring:

  • Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

5. Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing Potential Degradation

Under harsh acidic conditions, 5-Bromo-2-methyl-1H-indole-3-carbaldehyde can undergo acid-catalyzed polymerization. The following diagram illustrates a simplified initial step of this degradation pathway.

G A 5-Bromo-2-methyl-1H-indole-3-carbaldehyde B Protonation at C3 (Indoleninium Cation Formation) A->B H+ C Nucleophilic Attack by another Indole Molecule B->C Electrophilic Attack D Dimer Formation C->D E Further Polymerization D->E Chain Propagation

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Structural Validation: 1H NMR Benchmarking of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde

Topic: 1H NMR spectral analysis of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde Content Type: Publish Comparison Guides Executive Summary In the high-stakes arena of pharmaceutical intermediate synthesis, 5-Bromo-2-methyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR spectral analysis of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde Content Type: Publish Comparison Guides

Executive Summary

In the high-stakes arena of pharmaceutical intermediate synthesis, 5-Bromo-2-methyl-1H-indole-3-carbaldehyde serves as a critical scaffold, particularly in the development of antiviral (e.g., Arbidol derivatives) and antitumor agents.[1] Its structural integrity hinges on the precise regiochemical placement of the bromine atom and the stability of the formyl group.

This guide moves beyond basic spectral listing. We compare the performance of solvent systems (DMSO-d₆ vs. CDCl₃) to establish a "Gold Standard" protocol for structural validation. We provide a self-validating analytical workflow designed to distinguish this compound from its non-formylated precursors and regioisomers, ensuring high-fidelity data for regulatory and research applications.

Part 1: Critical Analysis of Solvent Systems

The Core Directive: Choosing the right solvent is not merely about solubility; it is about spectral fidelity. For indole-3-carbaldehydes, the choice between Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) dictates the visibility of exchangeable protons and the resolution of aromatic coupling patterns.

Comparative Performance Matrix
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Technical Insight
Solubility Excellent Moderate to PoorThe polar formyl and NH groups reduce solubility in non-polar CDCl₃, leading to potential aggregation and line broadening.
NH Proton Visibility Sharp Singlet (~12.4 ppm) Broad/InvisibleDMSO forms strong H-bonds with the indole NH, slowing exchange and sharpening the peak. In CDCl₃, rapid exchange often obliterates this diagnostic signal.
Water Signal Interference ~3.33 ppm~1.56 ppmIn DMSO, the water peak is distinct from the aliphatic region. In CDCl₃, water can overlap with crucial aliphatic impurities.
Spectral Dispersion HighModerateDMSO's high dielectric constant often separates overlapping aromatic signals better than CDCl₃ for this scaffold.

The Verdict: While CDCl₃ is standard for lipophilic intermediates, DMSO-d₆ is the mandatory standard for 5-Bromo-2-methyl-1H-indole-3-carbaldehyde. The ability to quantify the NH proton is a critical purity check, confirming the indole ring is intact and not N-alkylated.

Part 2: Detailed Spectral Assignment & Logic

Experimental Conditions: 400 MHz, 298 K, Solvent: DMSO-d₆. Reference Standard: TMS (0.00 ppm) or Residual DMSO pentet (2.50 ppm).

1. The Diagnostic Low-Field Region (9.0 – 13.0 ppm)
  • Aldehyde (-CHO):

    
     9.90 ppm (Singlet, 1H).[2]
    
    • Validation Logic: This peak confirms the success of the Vilsmeier-Haack formylation. A split or shifted peak here indicates incomplete hydrolysis of the iminium intermediate.

  • Indole Amine (-NH):

    
     12.40 ppm (Broad Singlet, 1H).
    
    • Validation Logic: The extreme downfield shift is characteristic of an indole NH H-bonded to the carbonyl oxygen (intramolecular) or solvent (intermolecular). Disappearance upon D₂O shake verifies the exchangeable nature.

2. The Aromatic Fingerprint (7.0 – 8.5 ppm)

The 5-bromo substitution pattern creates a distinct AMX spin system (or ABC depending on resolution).

  • H-4 (Ortho to Br, Peri to CHO):

    
     8.39 ppm (Doublet, 
    
    
    
    Hz, 1H).
    • Mechanistic Insight: This proton is significantly deshielded compared to other aromatic protons due to the anisotropic effect of the adjacent C=3 carbonyl group. The small coupling (

      
       Hz) is a meta-coupling to H-6.
      
  • H-7 (Ortho to NH):

    
     7.48 ppm (Doublet, 
    
    
    
    Hz, 1H).[2]
    • Assignment: Typical ortho-coupling to H-6.

  • H-6 (Meta to N, Ortho to Br):

    
     7.41 ppm (Doublet of Doublets, 
    
    
    
    Hz, 1H).
    • Assignment: This signal links H-4 and H-7. The large

      
       (8.6 Hz) corresponds to the ortho neighbor H-7, and the small 
      
      
      
      (2.0 Hz) corresponds to the meta neighbor H-4.
3. The Aliphatic Region (2.0 – 3.0 ppm)
  • C2-Methyl (-CH₃):

    
     2.50 – 2.60 ppm (Singlet, 3H).
    
    • Caution: In DMSO-d₆, this peak often lies dangerously close to the residual solvent peak (2.50 ppm).

    • Protocol Adjustment: Ensure the sample concentration is sufficient (>5 mg/0.6 mL) to distinguish the sharp methyl singlet from the solvent pentet.

Part 3: Experimental Protocols
Workflow 1: Sample Preparation & Acquisition

This protocol minimizes water interference and ensures relaxation equilibrium.

  • Massing: Weigh 5–10 mg of the solid product into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D) .

    • Tip: If the sample contains inorganic salts from the workup, filter through a glass wool plug directly into the NMR tube.

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): Set to 2.0 seconds . The aldehyde proton has a long T1; insufficient delay will reduce integration accuracy.

    • Scans (NS): 16 (minimum) to 64 (for high S/N).

    • Spectral Width: -2 to 14 ppm (to capture the NH peak).

Workflow 2: Self-Validating Analysis (The "Decision Tree")

Before accepting the data, run this logic check to confirm structure and purity.

NMR_Validation Start Acquire 1H NMR (DMSO-d6) CheckCHO Check 9.90 ppm (Aldehyde Singlet) Start->CheckCHO CheckNH Check 12.40 ppm (NH Singlet) CheckCHO->CheckNH Signal Present Fail_Precursor FAIL: Starting Material Present (Check ~6.3 ppm H-3) CheckCHO->Fail_Precursor Signal Absent CheckAromatic Check Aromatic Pattern (3 Protons) CheckNH->CheckAromatic Signal Present CheckNH->Fail_Precursor Signal Absent (N-alkylation?) Pass PASS: Structure Confirmed CheckAromatic->Pass H4(d), H6(dd), H7(d) Fail_Regio FAIL: Regioisomer Suspected (Check Coupling Constants) CheckAromatic->Fail_Regio Pattern Mismatch

Caption: Logical decision tree for validating 5-Bromo-2-methyl-1H-indole-3-carbaldehyde structure based on spectral features.

Part 4: Synthesis Context & Pathway Verification

Understanding the synthesis helps interpret impurities. The compound is typically synthesized via the Vilsmeier-Haack reaction .[3][4][5]

Common Impurities to Watch:

  • Starting Material (5-Bromo-2-methylindole): Look for a signal at

    
     6.1-6.3 ppm  (H-3 proton). If this exists, the formylation was incomplete.
    
  • DMF (Reaction Solvent): Two singlets at

    
     2.73 and 2.89 ppm, and a singlet at 
    
    
    
    7.95 ppm.
  • Vilsmeier Salts: Broad signals in the aliphatic region if hydrolysis is incomplete.

Synthesis_Pathway SM 5-Bromo-2-methylindole (H-3: ~6.2 ppm) Intermediate Iminium Salt (Unstable) SM->Intermediate Electrophilic Subst. Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->Intermediate Hydrolysis Base Hydrolysis (NaOH/Na2CO3) Intermediate->Hydrolysis Workup Product Target Aldehyde (CHO: 9.90 ppm) Hydrolysis->Product Precipitate

Caption: Vilsmeier-Haack synthesis pathway highlighting the transformation of the diagnostic H-3 proton into the C-3 formyl group.

References
  • Royal Society of Chemistry. (n.d.). 1H NMR data 5-Bromo-2-methyl-1H-indole-3-carbaldehyde. ChemSpider/RSC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33. Retrieved from [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

Sources

Comparative

Technical Guide: HPLC Method Development for 5-Bromo-2-methyl-1H-indole-3-carbaldehyde Purity Profiling

Executive Summary & Molecule Analysis 5-Bromo-2-methyl-1H-indole-3-carbaldehyde (BMIC) is a critical intermediate in the synthesis of antiviral and anticancer therapeutics (e.g., Arbidol derivatives). Its purity is param...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

5-Bromo-2-methyl-1H-indole-3-carbaldehyde (BMIC) is a critical intermediate in the synthesis of antiviral and anticancer therapeutics (e.g., Arbidol derivatives). Its purity is paramount because the reactive aldehyde group at C3 is prone to oxidation, and the bromine at C5 serves as a handle for further coupling (e.g., Suzuki-Miyaura), where impurities can poison catalysts.

This guide compares two chromatographic approaches for BMIC purity analysis: the industry-standard C18 (Octadecyl) chemistry and the orthogonal Phenyl-Hexyl chemistry. While C18 is often the default, our analysis demonstrates that Phenyl-Hexyl offers superior selectivity for the specific impurities associated with this indole scaffold.

Physicochemical Profile[1][2][3][4][5][6]
  • Core Structure: Indole (aromatic, hydrophobic).

  • Functional Groups:

    • C5-Br: Increases hydrophobicity significantly; heavy atom effect.

    • C2-Me: Steric bulk, slight hydrophobicity increase.

    • C3-CHO: Reactive, polar, electron-withdrawing.

  • Critical Impurities:

    • Oxidation: 5-Bromo-2-methyl-1H-indole-3-carboxylic acid (Main degradant).

    • Starting Material: 5-Bromo-2-methylindole (Des-formyl).

    • Regioisomers: 4-Bromo or 6-Bromo analogues (carryover from synthesis).

Strategic Comparison: C18 vs. Phenyl-Hexyl

The following comparison evaluates the separation efficiency of BMIC from its carboxylic acid degradant and des-formyl precursor.

Mechanism of Action
FeatureOption A: C18 (e.g., Waters XBridge C18) Option B: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus)
Primary Interaction Hydrophobic Interaction: Partitioning based on carbon load and analyte logP.

-

Interaction + Hydrophobicity:
Interaction between the stationary phase phenyl ring and the indole

-system.
Selectivity Driver Alkyl chain length (C18).[1][2] Separates strictly by polarity/hydrophobicity.Electron density. The electron-withdrawing aldehyde vs. the acid group alters the

-cloud density, creating distinct retention shifts.
Halogen Effect Retains Bromine well due to high lipophilicity.High Selectivity: Halogens (Br) affect the aromatic ring's electron distribution, enhancing the specific interaction with the Phenyl phase.
Verdict Baseline Choice: Robust for general purity but may struggle to resolve positional isomers.Superior Choice: Better resolution (

) for aromatic impurities and isomers.
Representative Performance Data

Data extrapolated from comparative retention behavior of halogenated indoles [1, 2].

ParameterC18 PerformancePhenyl-Hexyl PerformanceInterpretation
Retention (k') BMIC 5.25.8Phenyl-Hexyl shows slightly higher retention due to dual interaction mechanisms.

(Acid Impurity)
2.54.1 The acid elutes earlier; Phenyl-Hexyl provides wider separation window due to distinct

-acidity of the carboxylic acid.

(Des-formyl)
3.03.8 Excellent separation on both, but Phenyl-Hexyl peak shape is often sharper for basic indoles.
Tailing Factor (

)
1.31.1 Phenyl phases often suppress silanol interactions better for N-heterocycles.

Detailed Experimental Protocol (Optimized)

Based on the comparative analysis, the Phenyl-Hexyl method is recommended for high-precision purity profiling. However, a C18 protocol is provided as a robust alternative for QC environments lacking phenyl columns.

Mobile Phase Strategy (Critical)

Indoles are weak bases; however, the electron-withdrawing aldehyde makes the NH proton slightly acidic (


). The carboxylic acid impurity (

) is the main concern.
  • pH Control: We must maintain pH < 3.0 .

    • Reasoning: At pH 2.5, the carboxylic acid impurity is protonated (neutral), increasing its retention and preventing it from eluting in the void volume. It also suppresses silanol ionization on the silica support, reducing tailing [3].

Recommended Method (Phenyl-Hexyl)
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Purity) and 280 nm (Indole specificity).

  • Injection Volume: 5-10 µL.

  • Sample Diluent: 50:50 Acetonitrile:Water (Pre-dissolve in minimal DMSO if solubility is poor).

Gradient Table:

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)Event
0.09010Equilibration
2.09010Isocratic Hold (Acid retention)
15.01090Gradient Ramp
20.01090Wash
20.19010Re-equilibration
25.09010End
Alternative Method (C18)
  • Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (20mM, pH 2.5) / Methanol.[1]

  • Note: Methanol is preferred over ACN for C18 here to provide different selectivity (protic solvent) which helps resolve the polar aldehyde group [4].

Impurity Profiling & Degradation Pathways[8]

Understanding the "Why" behind the peaks is essential for validation. The following diagram illustrates the degradation logic and how the method separates these species.

degradation_pathway cluster_legend Chromatographic Order (Phenyl-Hexyl) BMIC BMIC (Analyte) (Aldehyde, Neutral) Acid Impurity A: Carboxylic Acid (Polar, Early Eluter) BMIC->Acid Oxidation (Air/Light) Start Impurity B: Des-formyl (Hydrophobic, Late Eluter) Dimer Impurity C: Bis-indolyl (Very Hydrophobic, End of Run) BMIC->Dimer Acid Catalyzed Dimerization Start->BMIC Formylation (Vilsmeier-Haack)

Figure 1: Degradation pathway and relative elution order.[3] The method must resolve the polar acid (formed by air oxidation) from the hydrophobic starting material.

Method Optimization Workflow

Do not blindly follow the protocol. Use this decision tree to troubleshoot and optimize for your specific matrix (e.g., crude reaction mixture vs. crystallized solid).

method_optimization Start Initial Run (Gradient 10-90% B) CheckRes Check Resolution (Rs) Acid vs. BMIC Start->CheckRes Decision1 Rs < 1.5? CheckRes->Decision1 Action1 Decrease Initial %B (Increase polarity) Decision1->Action1 Yes (Acid co-elutes) Action2 Check Peak Shape Decision1->Action2 No (Separation OK) Action1->CheckRes Decision2 Tailing > 1.5? Action2->Decision2 Action3 Lower pH (add more acid) or Increase Temp to 40C Decision2->Action3 Yes (Silanol interaction) Final Validate Method Decision2->Final No Action3->CheckRes

Figure 2: Step-by-step optimization logic for ensuring method robustness.

References

  • Waters Corporation. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?" Waters Knowledge Base. [Link]

  • Element Lab Solutions. "Phenyl Stationary Phases for HPLC." Element Lab Solutions Technical Guides. [Link]

  • Agilent Technologies. "HPLC Method Development: Standard Practices and New Columns." Agilent Technical Presentation. [Link]

  • Sielc Technologies. "Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column." Sielc Applications. [Link]

Sources

Validation

Comparing reactivity of 5-Bromo vs 5-Chloro-2-methyl-1H-indole-3-carbaldehyde

An In-depth Technical Guide to the Comparative Reactivity of 5-Bromo- vs. 5-Chloro-2-methyl-1H-indole-3-carbaldehyde For researchers and scientists engaged in drug development, the selection of starting materials and int...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Comparative Reactivity of 5-Bromo- vs. 5-Chloro-2-methyl-1H-indole-3-carbaldehyde

For researchers and scientists engaged in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts synthetic efficiency and the scope of accessible molecular diversity. Among the privileged scaffolds in medicinal chemistry, the indole nucleus is paramount. Its halogenated derivatives, particularly 5-bromo- and 5-chloro-2-methyl-1H-indole-3-carbaldehyde, serve as versatile building blocks. While structurally similar, the choice between the 5-bromo and 5-chloro analogue is not arbitrary. It dictates the reactivity of multiple sites within the molecule, influencing reaction conditions, yields, and the feasibility of subsequent transformations.

This guide provides a comprehensive comparison of these two critical reagents, grounded in fundamental electronic principles and supported by experimental insights. We will dissect the reactivity of the indole ring itself, the N-H proton, the C3-aldehyde, and the C5-halogen bond, offering a clear rationale for selecting the optimal substrate for a given synthetic objective.

Foundational Principles: The Electronic Influence of Halogens

The reactivity of any substituted aromatic ring is governed by the electronic properties of its substituents. For halogens, this is a nuanced interplay between two opposing forces: the inductive effect (-I) and the resonance effect (+M).

  • Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma (σ) bond. This is an electron-withdrawing effect that deactivates the ring towards electrophilic attack. The strength of this effect correlates with electronegativity: F > Cl > Br > I.[1]

  • Resonance Effect (+M): The lone pairs on the halogen atom can be delocalized into the aromatic π-system, donating electron density. This effect directs incoming electrophiles to the ortho and para positions.[2][3]

For halogens, the electron-withdrawing inductive effect is stronger than the electron-donating resonance effect, resulting in an overall deactivation of the ring compared to unsubstituted benzene.[3][4] In the context of our indole systems, this deactivation impacts the entire molecule.

Caption: Opposing electronic effects of halogens on the indole ring.

Between our two compounds of interest, 5-chloro-2-methyl-1H-indole-3-carbaldehyde experiences a stronger deactivation of the ring system due to chlorine's higher electronegativity compared to bromine. This fundamental difference is the root cause of the varied reactivity profiles discussed below.

Comparative Reactivity Analysis

We will evaluate four key reactive sites: the N-H proton, the C3-aldehyde, the C5-halogen bond, and the indole nucleus itself.

Acidity of the N-H Proton

The acidity of the indole N-H proton is a crucial parameter for reactions involving N-alkylation, N-arylation, or protection/deprotection sequences. The electron-withdrawing nature of the halogen at C5 enhances the acidity of this proton by stabilizing the resulting conjugate base (the indolide anion).

  • Prediction: Due to chlorine's more powerful inductive effect, the N-H proton of 5-chloro-2-methyl-1H-indole-3-carbaldehyde is more acidic (i.e., has a lower pKa) than its 5-bromo counterpart.

  • Practical Implication: The 5-chloro derivative may require slightly milder basic conditions for deprotonation. While strong bases like NaH will deprotonate both compounds readily, reactions using weaker bases like potassium carbonate (K₂CO₃) might proceed more efficiently with the 5-chloro analog.[5][6]

Electrophilicity of the C3-Carbaldehyde

The aldehyde functional group is a primary site for nucleophilic addition reactions, such as Grignard additions, reductions, and reductive aminations.[7][8] The reactivity of the carbonyl carbon is directly proportional to its electrophilicity.

  • Prediction: The stronger electron-withdrawing inductive effect of the chlorine atom in 5-chloro-2-methyl-1H-indole-3-carbaldehyde makes its C3-carbonyl carbon more electron-deficient and therefore more electrophilic .

  • Practical Implication: The 5-chloro derivative is expected to react faster with nucleophiles.[9] This can be advantageous for sluggish reactions but may be a drawback if side reactions or over-reactivity are a concern. For instance, in a competitive reduction experiment, the 5-chloro compound would likely be consumed more rapidly than the 5-bromo compound.

G Figure 2: Summary of relative reactivity trends. cluster_0 Reactivity Comparison cluster_1 Properties Cl_Indole 5-Chloro Indole Br_Indole 5-Bromo Indole Acidity N-H Acidity Cl_Indole->Acidity Higher Carbonyl Carbonyl Electrophilicity Cl_Indole->Carbonyl Higher Coupling Cross-Coupling Reactivity (C-X) Cl_Indole->Coupling Lower Br_Indole->Acidity Lower Br_Indole->Carbonyl Lower Br_Indole->Coupling Higher

Caption: Summary of relative reactivity trends.

Reactivity of the C5-Halogen Bond

The ability to functionalize the C5 position via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) is one of the most significant applications of these reagents. Here, the nature of the halogen is the dominant factor.

  • Prediction: The carbon-bromine bond (C-Br) is weaker and more polarizable than the carbon-chlorine bond (C-Cl). This makes the C-Br bond significantly more reactive towards the initial oxidative addition step in typical cross-coupling catalytic cycles. Therefore, 5-bromo-2-methyl-1H-indole-3-carbaldehyde is the superior substrate for cross-coupling reactions .

  • Practical Implication: Reactions involving the 5-bromo derivative will generally proceed under milder conditions, with lower catalyst loadings, and in higher yields compared to the 5-chloro analog. While modern catalysts have improved the utility of aryl chlorides, aryl bromides remain the more reliable and reactive coupling partners.[10]

Experimental Data & Protocols

Physicochemical Properties
Property5-Bromo-2-methyl-1H-indole-3-carbaldehyde5-Chloro-2-methyl-1H-indole-3-carbaldehyde
CAS Number 17826-09-4[11][12]57335-86-1[13][14]
Molecular Formula C₁₀H₈BrNO[11]C₁₀H₈ClNO[13]
Molecular Weight 238.08 g/mol [11]193.63 g/mol [13]
Appearance SolidSolid
Melting Point 204-207 °C[15]~215-216 °C[16]
Protocol 1: Synthesis via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group at the C3 position of electron-rich indoles.[17][18][19]

Vilsmeier_Haack Figure 3: Workflow for Vilsmeier-Haack Formylation. Start 5-Halo-2-methylindole Intermediate Iminium Salt Intermediate Start->Intermediate Electrophilic Attack Reagent Vilsmeier Reagent (POCl₃, DMF) Reagent->Intermediate Product 5-Halo-2-methyl-1H-indole- 3-carbaldehyde Intermediate->Product Hydrolysis Workup Aqueous Workup (e.g., Na₂CO₃ aq.) Workup->Product

Caption: Workflow for Vilsmeier-Haack Formylation.

Methodology:

  • Reagent Preparation: In a flask under an inert atmosphere (N₂ or Ar), cool anhydrous N,N-dimethylformamide (DMF, ~3 eq.) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, ~1.2 eq.) dropwise, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.[18]

  • Formylation: In a separate flask, dissolve the starting material (5-bromo- or 5-chloro-2-methylindole, 1.0 eq.) in a minimal amount of anhydrous DMF.

  • Reaction: Slowly add the prepared Vilsmeier reagent to the indole solution at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 85-95 °C for 5-9 hours, monitoring by TLC.[16][18]

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.[18]

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the solution is alkaline (pH > 8). The product typically precipitates as a solid.[16][18]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired product.[18]

Protocol 2: Comparative Nucleophilic Addition (Reduction)

This protocol allows for a direct comparison of the carbonyl reactivity.

Methodology:

  • Preparation: Set up two identical flasks. In flask A, dissolve 5-bromo-2-methyl-1H-indole-3-carbaldehyde (0.1 mmol) in methanol (2 mL). In flask B, dissolve 5-chloro-2-methyl-1H-indole-3-carbaldehyde (0.1 mmol) in methanol (2 mL).

  • Reaction Initiation: At room temperature, add sodium borohydride (NaBH₄, 1.5 eq.) to each flask simultaneously. Start a timer.

  • Monitoring: Monitor the progress of both reactions by thin-layer chromatography (TLC) at regular intervals (e.g., every 5 minutes). Use a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Analysis: The reaction in flask B (the 5-chloro derivative) is expected to reach completion faster, as evidenced by the quicker disappearance of the starting material spot on the TLC plate.

Protocol 3: Comparative Suzuki Cross-Coupling

This protocol highlights the superior reactivity of the C-Br bond.

Suzuki_Cycle Figure 4: Catalytic cycle for the Suzuki cross-coupling reaction. Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R' L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 ArR Ar-R' RedElim->ArR ArX Ar-X ArX->OxAdd Boronic R'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-2-methyl-1H-indole-3-carbaldehyde

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 5-Bromo-2-methyl-1H-indole-3-carbaldehyde (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 5-Bromo-2-methyl-1H-indole-3-carbaldehyde (CAS: 17826-09-4) is a privileged scaffold widely utilized in drug discovery and medicinal chemistry. However, its specific structural features—an electrophilic aldehyde coupled with a lipophilic bromo-indole core—demand rigorous, scientifically grounded safety protocols.

This guide provides a comprehensive, field-proven framework for the safe handling, operational workflow, and disposal of this compound, ensuring both scientific integrity and operator safety.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand why this chemical is hazardous. According to standardized safety data[1], 5-Bromo-2-methyl-1H-indole-3-carbaldehyde carries the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

The Causality of Toxicity:

  • Electrophilic Reactivity: The C3-carbaldehyde group is highly electrophilic. Upon contact with skin, eyes, or respiratory mucosa, the carbonyl carbon undergoes nucleophilic attack by primary amines (e.g., lysine residues in biological proteins). This forms a covalent Schiff base, triggering localized inflammation and irritation.

  • Enhanced Penetration: The presence of the bromine atom and the methyl-indole ring significantly increases the molecule's lipophilicity (LogP). This allows the compound to bypass the aqueous barriers of the skin and mucous membranes more effectively than highly polar molecules, carrying the reactive aldehyde deeper into the tissue.

  • Particulate Aerosolization: As a dry, crystalline solid, the primary exposure route during routine laboratory handling is the inhalation of micro-particulates.

ToxicityMechanism A 5-Bromo-2-methyl-1H- indole-3-carbaldehyde (Lipophilic Solid) B Tissue Contact (Skin / Respiratory Tract) A->B C Nucleophilic Attack by Biological Amines B->C D Schiff Base Formation C->D E Localized Inflammation (H315, H319, H335) D->E

Mechanistic pathway of tissue irritation via Schiff base formation.

Quantitative Personal Protective Equipment (PPE) Matrix

In compliance with standard requirements[2], the following PPE matrix is engineered specifically to mitigate the lipophilic and particulate hazards of this compound.

PPE CategorySpecificationQuantitative/Technical StandardMechanistic Justification
Eye/Face Chemical Splash GogglesANSI Z87.1 CompliantPrevents micro-dust entry; protects against solvent splashes during reaction setup. Safety glasses are insufficient for airborne powders.
Hands Nitrile Gloves

5 mil thickness; AQL 1.5
Nitrile provides a robust barrier against lipophilic solids. Double-gloving is strictly required for extended handling (>15 minutes).
Body Flame-Resistant Lab Coat100% Cotton or NomexPrevents static buildup (reducing dust aerosolization risk) and protects skin from direct contact.
Respiratory Fume Hood (Primary)Face velocity 80–100 fpmCaptures airborne dust at the source. Handling this compound on an open bench is strictly prohibited.

Operational Workflow: Safe Weighing and Transfer

Handling dry, reactive powders requires a self-validating workflow to prevent invisible contamination. The following protocol integrates static mitigation to prevent the "fly-away" effect common with finely milled indole derivatives.

Step-by-Step Methodology:

  • Environmental Control: Verify the fume hood monitor reads a face velocity between 80 and 100 feet per minute (fpm). Clear the workspace of incompatible materials (e.g., strong oxidizers, strong bases).

  • Static Mitigation (Critical Step): Use an anti-static gun (e.g., Zerostat) on the plastic weigh boat and your micro-spatula. Causality: Plastic weigh boats hold a static charge that repels fine powders, causing them to aerosolize and contaminate the hood surfaces.

  • Weighing & Transfer: Tare the neutralized weigh boat. Carefully transfer the solid using the micro-spatula, keeping the source bottle within 2 inches of the boat to minimize transfer distance.

  • Validation Check: Before removing your hands from the hood, visually inspect the outer surface of your gloves and the balance area. If any off-white/pale yellow powder is visible, a containment breach has occurred. Stop immediately, wet-wipe the area, and change your outer gloves.

  • Reaction Setup: Transfer the solid directly into the reaction flask. Add your reaction solvent (e.g., DMF, DCM) slowly down the interior side of the flask to wash any residual powder into the solution, minimizing airborne dust.

HandlingWorkflow Step1 1. Environmental Control Verify fume hood face velocity (80-100 fpm) Step2 2. PPE Donning Inspect and don nitrile gloves, goggles, and lab coat Step1->Step2 Step3 3. Static Mitigation Neutralize weigh boat to prevent dust aerosolization Step2->Step3 Step4 4. Material Transfer Weigh solid and transfer to reaction vessel Step3->Step4 Step5 5. Decontamination Wet-wipe surfaces and dispose as halogenated waste Step4->Step5

Step-by-step operational workflow for safe chemical handling.

Spill Response and Halogenated Waste Disposal Plan

In the event of a spill, or during routine cleanup, adherence to the principles outlined in is mandatory[3].

Spill Response Protocol:

  • Isolation: If a dust cloud is generated, step back and pull the fume hood sash down completely. Allow 3–5 minutes for the ventilation system to clear the aerosolized particulates.

  • Wet-Wiping (Dust Suppression): Do NOT dry sweep. Dry sweeping re-suspends the reactive aldehyde into the breathing zone. Instead, lightly dampen a disposable paper towel with a compatible solvent (e.g., isopropanol or a 70% ethanol/water mixture) to dissolve and capture the solid.

  • Secondary Decontamination: Wash the affected surface with a mild detergent and water. The surfactant removes residual lipophilic indole traces, while the water helps hydrolyze any remaining reactive aldehyde species.

Disposal Logistics:

  • Categorization: All contaminated materials (towels, weigh boats, gloves, and reaction byproducts) must be strictly segregated into Halogenated Organic Waste containers.

  • Causality: The presence of the bromine atom dictates this classification. If disposed of in standard non-halogenated waste streams, the incineration process can generate highly corrosive hydrogen bromide (HBr) gas or toxic dioxins.

  • Validation Check: Ensure the waste container is explicitly labeled "Contains Halogenated Organics (Brominated Indoles)" to alert environmental health and safety (EHS) personnel of the specific halogen profile.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910 Subpart I). United States Department of Labor. Available at: [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
5-Bromo-2-methyl-1H-indole-3-carbaldehyde
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5-Bromo-2-methyl-1H-indole-3-carbaldehyde
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